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2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrochloride Documentation Hub

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  • Product: 2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrochloride
  • CAS: 58121-91-8

Core Science & Biosynthesis

Foundational

Advanced Pharmacochemistry of 2,3,4,5-Tetrahydro-1,5-Benzothiazepine Hydrochloride Derivatives: Synthesis, Mechanisms, and Therapeutic Applications

Executive Summary The 1,5-benzothiazepine scaffold is a privileged heterocycle in medicinal chemistry, historically recognized for its cardiovascular applications (e.g., the calcium channel blocker diltiazem)[1]. However...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,5-benzothiazepine scaffold is a privileged heterocycle in medicinal chemistry, historically recognized for its cardiovascular applications (e.g., the calcium channel blocker diltiazem)[1]. However, the fully saturated 2,3,4,5-tetrahydro-1,5-benzothiazepine derivatives represent a distinct pharmacophore. Their unique conformational flexibility enables interactions with a diverse array of biological targets, including Angiotensin-Converting Enzyme (ACE) and novel oncological pathways[2][3]. Furthermore, the formulation of these derivatives as hydrochloride salts is a critical step in drug development, drastically enhancing aqueous solubility, stability, and bioavailability[4].

Structural Significance & Pharmacophore Analysis

The saturation of the 2,3-dihydro imine or enamine double bonds to form the 2,3,4,5-tetrahydro core fundamentally alters the 3D geometry of the 7-membered thiazepine ring[5]. This increased sp³ character allows for precise spatial orientation of functional groups at the C2, C3, and C5 positions.

  • Why 2,3,4,5-Tetrahydro? The fully saturated ring provides the necessary flexibility to adopt optimal binding conformations. For instance, in ACE inhibitors like CV-5975, the tetrahydro core correctly positions the 3-amino substituent to coordinate with the active-site zinc ion, a mechanism not possible with rigid, unsaturated analogs[3][6].

  • Why Hydrochloride Salts? The basic nitrogen at the 5-position or on peripheral amine side chains presents a liability for aqueous solubility. Conversion to a hydrochloride salt protonates these basic centers, lowering the partition coefficient (LogP) to an optimal range for gastrointestinal absorption and enabling stable solid-state formulations without compromising the intrinsic target affinity[4][7].

Biological Targets and Mechanisms of Action

The pharmacological profile of 2,3,4,5-tetrahydro-1,5-benzothiazepines is heavily dictated by their peripheral substitutions:

  • ACE Inhibition : Derivatives featuring a 1-carboxy-ω-(4-piperidyl)alkyl group at the 3-position (e.g., CV-5975) exhibit potent, long-lasting ACE inhibition[3]. The length of the carbon chain directly correlates with the duration of in vivo activity[6].

  • Anticancer Activity : Halogenated phenyl substitutions at the C2 position significantly enhance cytotoxicity against cancer cell lines (e.g., Hep G-2, DU-145). The mechanism involves the stabilization of the FKBP12 complex or the inhibition of tyrosine kinases[2].

  • CNS & Antimicrobial Modulators : Lipophilic side chains enable blood-brain barrier penetration for psychotropic applications (analogous to thiazesim and quetiapine)[1][4], while fluorinated derivatives exhibit potent broad-spectrum antimicrobial activity[8].

G Core 2,3,4,5-Tetrahydro- 1,5-Benzothiazepine HCl ACE ACE Inhibition (e.g., CV-5975) Core->ACE Zinc Coordination Cancer Tyrosine Kinase / FKBP12 (Anticancer) Core->Cancer Halogenation CNS CNS Modulation (Psychotropics) Core->CNS Lipophilic side-chains

Pharmacological targeting pathways of 2,3,4,5-tetrahydro-1,5-benzothiazepine derivatives.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative data highlights the versatility of the scaffold. Table 1 summarizes the biological efficacy of key derivatives, demonstrating how specific structural modifications drive target affinity.

Table 1: Comparative Biological Activity of Selected 1,5-Benzothiazepine Derivatives

Compound / DerivativeBiological Target / AssayPotency (IC50 / MIC)Key Structural FeatureReference
CV-5975 ACE Inhibition (in vitro)Highly Potent (nM range)3-amino-4-oxo-2,3,4,5-tetrahydro core[3]
Compound 2c Hep G-2 (Liver Cancer)IC50 = 3.29 ± 0.15 µM2-phenyl halogenation[2]
Compound BT6 Escherichia coliMIC = 0.8 µg/mLFluorine at phenyl ring[8]
Compound 34 Anticonvulsant (in vivo)Superior to PhenytoinN-substituted lipophilic tail[4]
Synthetic Methodologies & Workflows

Synthesizing optically active 2,3,4,5-tetrahydro-1,5-benzothiazepines requires precise stereocontrol. A highly effective two-step protocol involves a catalytic asymmetric sulfa-Michael addition followed by an intramolecular reductive amination[9]. Alternative methods include the reductive expansion of 1-thiochromanone oximes with lithium aluminum hydride[1].

G SM 2-Aminothiophenol + (E)-Chalcone Step1 Sulfa-Michael Addition (Organocatalyst) SM->Step1 Step2 Intramolecular Reductive Amination (NaBH3CN / AcOH) Step1->Step2 Step3 Salt Formation (HCl in Ether/EtOH) Step2->Step3 Product 2,3,4,5-Tetrahydro-1,5-benzothiazepine Hydrochloride Step3->Product

Step-by-step synthetic workflow for 2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochlorides.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, ensuring reproducibility requires building validation checkpoints into every protocol. Do not proceed to subsequent steps without confirming the intermediate milestones.

Protocol 1: Asymmetric Synthesis & Hydrochloride Salt Formation
  • Objective : Synthesize the core scaffold with high diastereoselectivity and convert it to a water-soluble hydrochloride salt[7][9].

  • Causality & Logic :

    • Why Sulfa-Michael? Establishes the critical C-S bond with absolute stereocontrol using a bifunctional organocatalyst[9].

    • Why Reductive Amination? Closes the 7-membered ring while fully saturating the nitrogen, avoiding the unstable 2,3-dihydro imine intermediate.

    • Why HCl gas in dry ether? Prevents hydrolysis of intermediates and ensures quantitative precipitation of the amine salt[7].

Step-by-Step Methodology:

  • Sulfa-Michael Addition : Dissolve 2-aminothiophenol (1.0 eq) and the target α,β-unsaturated ketone (1.1 eq) in dry toluene. Add a bifunctional thiourea organocatalyst (10 mol%). Stir at room temperature for 24 hours.

    • Validation Checkpoint: Perform TLC monitoring (Hexane:EtOAc 4:1). Proceed only when complete consumption of the thiol is observed.

  • Reductive Cyclization : To the crude Michael adduct, add glacial acetic acid and sodium cyanoborohydride (NaBH₃CN, 2.0 eq) at 0 °C. Stir for 12 hours at room temperature.

    • Validation Checkpoint: LC-MS analysis must show the [M+H]⁺ mass corresponding to the fully saturated 7-membered ring, confirming the reduction of the intermediate imine[9].

  • Work-up & Purification : Quench the reaction with saturated NaHCO₃, extract with dichloromethane, dry over anhydrous MgSO₄, and purify via flash chromatography.

  • Hydrochloride Salt Formation : Dissolve the purified free base in minimal dry diethyl ether. Bubble anhydrous HCl gas (or add 2M HCl in diethyl ether) dropwise at 0 °C until precipitation ceases.

    • Validation Checkpoint: The formation of a white crystalline solid indicates successful salt formation. Filter, wash with cold ether, and dry under vacuum. ¹H-NMR (in D₂O or DMSO-d₆) will confirm the downfield shift of the protonated amine protons[7].

Protocol 2: In Vitro Cytotoxicity Assay (MTT) for Anticancer Evaluation
  • Objective : Evaluate the antiproliferative activity of the synthesized hydrochloride derivatives[2].

  • Causality & Logic :

    • Why Hep G-2? Liver cancer lines have shown high sensitivity to halogenated benzothiazepines[2].

    • Why use the HCl salt? Ensures complete dissolution in the aqueous cell culture media without excessive DMSO, which could cause background cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding : Seed Hep G-2 cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37 °C, 5% CO₂.

  • Treatment : Prepare serial dilutions of the 1,5-benzothiazepine HCl salt in culture media (0.1 µM to 100 µM). Treat cells for 48 hours.

    • Validation Checkpoint: Include a vehicle control (media only) and a positive control (e.g., Methotrexate) to validate assay sensitivity and baseline viability[2].

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan.

  • Solubilization & Reading : Remove media, add 150 µL DMSO to dissolve formazan crystals. Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

References
  • Synthesis and Angiotensin converting Enzyme Inhibitory Activity of 1, 5-Benzothiazepine and 1, 5-Benzoxazepine Deriv
  • 1, 5-BENZOTHIAZEPINES | Journal of Global Trends in Pharmaceutical Sciences |
  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evalu
  • Catalytic Approaches to Optically Active 1,5-Benzothiazepines | ACS C
  • (R)-3-[(S)-1-carboxy-5-(4-piperidyl)pentyl]amino-4-oxo-2,3,4,5- tetrahydro-1,5-benzothiazepine-5-acetic acid (CV-5975): a new potent and long-lasting inhibitor of angiotensin converting enzyme | PubMed |
  • 1, 5-Benzothiazepine: As Potential Biologically Active Agent | Der Pharma Chemica |
  • Benzo[1,5]thiazepine: Synthesis, Reactions, Spectroscopy, and Applic
  • Improved Method for the Synthesis of New 1,5-Benzothiazepine Derivatives as Analogues of Anticancer Drugs | MDPI |
  • Synthesis and Antimicrobial Evaluation of Novel 1,5-Benzothiazepine Derivatives | ResearchG

Sources

Exploratory

Pharmacological Profiling and Application of CAS 2413868-66-1: A Bifunctional Benzothiazepine-Sulfonamide Scaffold

An In-Depth Technical Guide for Drug Discovery Professionals Executive Summary CAS 2413868-66-1 (IUPAC: 2-Methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide) represents a highly specialized, bifunctional c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

CAS 2413868-66-1 (IUPAC: 2-Methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide) represents a highly specialized, bifunctional chemical building block. By fusing a privileged 1,5-benzothiazepine core with a C7-sulfonamide moiety, this scaffold offers unique polypharmacological potential. This whitepaper provides researchers and application scientists with an authoritative guide on its structural rationale, target space, and validated experimental protocols for its integration into High-Throughput Screening (HTS) and analytical pipelines.

Physicochemical Profiling & Structural Analysis

The architecture of CAS 2413868-66-1 is characterized by three distinct pharmacophoric features:

  • 1,5-Benzothiazepine Core: A well-documented privileged scaffold historically leveraged in cardiovascular (e.g., diltiazem) and CNS therapeutics.

  • C7-Sulfonamide Group: A classic zinc-binding group (ZBG) essential for the inhibition of metalloenzymes like Carbonic Anhydrase (CA)[1].

  • C2-Methyl Substitution: Introduces a chiral center, enabling stereospecific interactions within target binding pockets.

Quantitative Data Summary
PropertyValue
Chemical Name 2-Methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide
CAS Number 2413868-66-1
Molecular Formula C10H12N2O3S2
Molecular Weight ~272.34 g/mol
Hydrogen Bond Donors 3 (Amide NH, Sulfonamide NH2)
Hydrogen Bond Acceptors 4 (Carbonyl O, Sulfonyl O2, Thioether S)
SMILES (Isomeric) CC1CC(=O)Nc2cc(S(N)(=O)=O)ccc2S1

(Note: Molecular weight is extrapolated from the non-methylated analogue CAS 2413877-33-3, MW 258.32[2].)

Mechanistic Hypotheses & Target Space

The dual nature of this scaffold allows it to interface with multiple biological targets. The sulfonamide group acts as a potent primary pharmacophore for Carbonic Anhydrase (CA) isoforms (e.g., hCA II, IX, XII), coordinating directly with the active site Zn²⁺ ion[3]. Simultaneously, the lipophilic benzothiazepine core can occupy the hydrophobic sub-pockets of the CA active site, or act independently to modulate Voltage-Gated Calcium Channels (VGCCs) or G-Protein Coupled Receptors (GPCRs).

G Compound CAS 2413868-66-1 Sub1 C7-Sulfonamide Moiety Compound->Sub1 features Sub2 1,5-Benzothiazepine Core Compound->Sub2 features Target1 Carbonic Anhydrase (hCA II, IX, XII) Sub1->Target1 Zn2+ coordination Target2 Zinc Metalloenzymes Sub1->Target2 active site binding Target3 Voltage-Gated Ca2+ Channels Sub2->Target3 allosteric modulation Target4 GPCRs Sub2->Target4 hydrophobic interaction

Figure 1: Proposed polypharmacological network of CAS 2413868-66-1 based on its bifunctional scaffold.

Experimental Methodology: Synthesis & Validation Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in every step to explain why specific reagents and analytical techniques are chosen over standard defaults.

G Step1 Compound Solubilization (10 mM in 100% DMSO) Split1 In Vitro Assay (HTS) Step1->Split1 Split2 Analytical QC Step1->Split2 Step2a Serial Dilution in HEPES (Avoid Tris buffer) Split1->Step2a Step2b LC-MS/MS Profiling (ESI- / ESI+ modes) Split2->Step2b Step3a Enzyme Kinetics (Fluorometric CA Assay) Step2a->Step3a Step3b Purity & Stability Quantification Step2b->Step3b

Figure 2: Standardized workflow for the analytical validation and in vitro screening of the compound.

Protocol 1: LC-MS/MS Analytical Validation

Before biological screening, the structural integrity and purity of CAS 2413868-66-1 must be verified.

  • Step 1: Sample Preparation. Dilute the compound to 1 µM in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: The 1,5-benzothiazepine core is highly lipophilic; maintaining 50% organic solvent prevents compound precipitation. Formic acid acts as a proton source for positive ionization mode.

  • Step 2: Ionization Strategy. Run the mass spectrometer in both Electrospray Ionization Positive (ESI+) and Negative (ESI-) modes.

    • Causality: While the amide nitrogen in the core may protonate in ESI+ [M+H]+ , primary sulfonamides readily deprotonate [M−H]− in ESI- mode due to their acidic nature (pKa ~10). Utilizing ESI- yields a significantly cleaner spectrum with less background noise for sulfonamide derivatives.

  • Step 3: MRM Transition Optimization. Monitor the parent ion m/z ~271 (ESI-) and fragment ions.

    • Causality: Collision-induced dissociation (CID) will predictably cleave the sulfonamide group (loss of SO2​NH2​ ), providing a distinct, self-validating signature fragment for accurate quantification.

Protocol 2: High-Throughput Screening (HTS) Preparation for CA Inhibition
  • Step 1: Master Stock Preparation. Dissolve CAS 2413868-66-1 in 100% anhydrous DMSO to a concentration of 10 mM.

    • Causality: DMSO is required to disrupt the strong intermolecular hydrogen bonding network formed by the lactam-like amide and the primary sulfonamide group, ensuring complete solubilization.

  • Step 2: Buffer Selection & Dilution. Perform serial dilutions in 20 mM HEPES buffer (pH 7.4) containing 0.01% Triton X-100.

    • Causality (Critical): Tris buffer must be strictly avoided. Tris contains a primary amine that can weakly coordinate with the active site zinc of Carbonic Anhydrase, acting as a competitive inhibitor and artificially skewing IC₅₀ results[1]. HEPES is non-coordinating. Triton X-100 prevents non-specific aggregation of the lipophilic benzothiazepine core.

  • Step 3: Assay Execution. Incubate the compound with the target enzyme (e.g., hCA II) for 15 minutes prior to adding the substrate (e.g., 4-nitrophenyl acetate).

    • Causality: The sulfonamide-zinc coordination is a dynamic equilibrium. A 15-minute pre-incubation ensures the system reaches steady-state binding before substrate competition begins, providing reproducible kinetic data[4].

Conclusion

CAS 2413868-66-1 is a highly versatile building block that merges the CNS and cardiovascular applicability of benzothiazepines with the metabolic targeting power of sulfonamides. By adhering to strict analytical and biochemical protocols—specifically optimizing ionization modes and avoiding zinc-chelating buffers—researchers can accurately map the polypharmacological profile of this unique scaffold.

References

  • Title: Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: MDPI URL: [Link]

Sources

Foundational

An In-depth Technical Guide to 2,3,4,5-Tetrahydro-1,5-Benzothiazepine Hydrochloride

This guide provides a comprehensive technical overview of 2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, ch...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, characterization, and potential pharmacological activities, drawing upon the extensive research conducted on the broader 1,5-benzothiazepine class of molecules. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical scaffold.

Introduction: The 1,5-Benzothiazepine Scaffold

The 1,5-benzothiazepine ring system, a seven-membered heterocyclic structure containing nitrogen and sulfur, is a privileged pharmacophore in modern drug discovery.[1][2] Its derivatives have demonstrated a wide array of biological activities, leading to the development of clinically significant drugs.[3][4] Notable examples include diltiazem, a calcium channel blocker used for cardiovascular conditions, and quetiapine, an atypical antipsychotic for treating central nervous system (CNS) disorders.[3][4] The versatility of the 1,5-benzothiazepine core stems from its unique three-dimensional structure, which allows for diverse substitutions and interactions with various biological targets.[5] The 2,3,4,5-tetrahydro- variant represents a saturated form of this core, offering different conformational possibilities and, consequently, distinct pharmacological profiles. The hydrochloride salt form is often utilized in pharmaceutical applications to enhance solubility and stability.

Synthesis and Chemical Properties

The synthesis of the 2,3,4,5-tetrahydro-1,5-benzothiazepine core typically involves the cyclization of a precursor containing both an aminothiophenol moiety and a suitable carbon chain. While numerous methods exist for the synthesis of 1,5-benzothiazepine derivatives, a common and effective strategy for constructing the tetrahydro- core is through the reductive expansion of a 1-thiochromanone oxime.[6]

General Synthetic Approach

A plausible synthetic route to 2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride is outlined below. This multi-step process leverages established chemical transformations to construct the heterocyclic ring system and subsequently form the hydrochloride salt.

Experimental Protocol: Synthesis of 2,3,4,5-Tetrahydro-1,5-Benzothiazepine Hydrochloride

Step 1: Synthesis of 1-Thiochromanone

  • Reaction: Thiophenol is reacted with 3-chloropropionic acid in the presence of a base (e.g., sodium hydroxide) to yield 3-(phenylthio)propanoic acid.

  • Cyclization: The resulting acid is then treated with a strong acid catalyst, such as polyphosphoric acid, and heated to induce an intramolecular Friedel-Crafts acylation, yielding 1-thiochromanone.

Step 2: Oximation of 1-Thiochromanone

  • Reaction: 1-Thiochromanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol.

  • Work-up: The reaction mixture is heated to reflux, and upon completion, the product, 1-thiochromanone oxime, is isolated by precipitation and filtration.

Step 3: Reductive Ring Expansion to 2,3,4,5-Tetrahydro-1,5-Benzothiazepine

  • Reaction: The 1-thiochromanone oxime is reduced using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent (e.g., tetrahydrofuran).[6] This step facilitates the Beckmann rearrangement and subsequent reduction to form the seven-membered ring.

  • Work-up: The reaction is carefully quenched, and the crude product is extracted and purified.

Step 4: Formation of the Hydrochloride Salt

  • Reaction: The purified 2,3,4,5-tetrahydro-1,5-benzothiazepine free base is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol).

  • Precipitation: A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The hydrochloride salt precipitates out of the solution.

  • Isolation: The solid product is collected by filtration, washed with a non-polar solvent to remove any remaining impurities, and dried under vacuum.

Physicochemical Properties

The physicochemical properties of the parent compound, 2,3,4,5-tetrahydro-1,5-benzothiazepine, are summarized in the table below. The hydrochloride salt would be expected to have a higher melting point and greater aqueous solubility.

PropertyValueSource
Molecular FormulaC₉H₁₁NS[1]
Molecular Weight165.26 g/mol [1]
XLogP32.5[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count0[1]
Characterization

The structural confirmation and purity assessment of 2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride would be conducted using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure, confirming the presence of the tetrahydro-benzothiazepine ring and the integration of protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups, such as the N-H and C-S bonds within the heterocyclic ring.[6] The C=N stretch, typically observed in the 1600-1430 cm⁻¹ range for dihydro-derivatives, would be absent in the fully saturated tetrahydro- form.[6]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and fragmentation patterns that can further confirm its identity.

  • Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, sulfur, and chlorine, which should align with the theoretical values for the hydrochloride salt.

Pharmacological Activities and Potential Therapeutic Applications

While specific pharmacological data for the unsubstituted 2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride is not extensively documented in publicly available literature, the broad spectrum of activities observed for its derivatives provides valuable insights into its potential therapeutic applications. The 1,5-benzothiazepine scaffold is known to interact with a variety of biological targets.

Cardiovascular Effects

Derivatives of the 1,5-benzothiazepine core are well-known for their cardiovascular effects, primarily as calcium channel blockers.[4][7] These compounds, such as diltiazem, act on L-type calcium channels, leading to vasodilation and a decrease in heart rate, making them effective in the treatment of hypertension and angina.[7] While the specific activity of the unsubstituted tetrahydro- derivative is unknown, it is plausible that it could serve as a scaffold for the development of novel cardiovascular agents.

Central Nervous System (CNS) Activity

Several 1,5-benzothiazepine derivatives exhibit significant CNS activity.[3][4] Thiazesim, for instance, is known for its antidepressant properties, while quetiapine is an established antipsychotic.[3][4] The ability of these compounds to modulate CNS targets suggests that the 2,3,4,5-tetrahydro-1,5-benzothiazepine core could be a valuable starting point for the design of new psychoactive drugs. Some derivatives have also been investigated for their anticonvulsant properties.[3]

Other Potential Applications

The versatility of the 1,5-benzothiazepine scaffold is further demonstrated by the diverse range of other biological activities reported for its derivatives:

  • Anti-ulcer Activity: A hydrochloride salt of a substituted 2,3-dihydro-1,5-benzothiazepin-4(5h)-one derivative has shown potent anti-ulcer and gastric secretion inhibitory activities.[3]

  • Antimicrobial and Antifungal Activity: Various substituted 1,5-benzothiazepines have demonstrated significant antibacterial and antifungal properties.[2]

  • Anticancer Activity: More recent research has explored the potential of 1,5-benzothiazepine derivatives as anticancer agents, with some compounds showing promising cytotoxic activity against liver and prostate cancer cell lines.[8]

  • Anti-HIV Activity: Certain derivatives have been identified as potential anti-HIV-1 agents, targeting the reverse transcriptase enzyme.[3]

  • Ileal Bile Acid Transporter (IBAT) Inhibition: Patents have been filed for substituted 2,3,4,5-tetrahydro-1,5-benzothiazepine derivatives as IBAT inhibitors, which could be useful in treating dyslipidemia and other metabolic disorders.[9][10]

Structure-Activity Relationships and Future Directions

The diverse pharmacology of 1,5-benzothiazepine derivatives highlights the importance of the substitution pattern on the core ring structure in determining biological activity. The development of new derivatives of 2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride could lead to the discovery of novel therapeutic agents with improved efficacy and selectivity. Future research should focus on:

  • Systematic derivatization: Exploring a wide range of substituents at various positions of the benzothiazepine ring to create a library of compounds for screening.

  • Target identification: Elucidating the specific molecular targets of active compounds to understand their mechanism of action.

  • In vivo studies: Evaluating the efficacy and safety of promising candidates in preclinical animal models.

Conclusion

2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrochloride is a compound built upon a highly versatile and pharmacologically significant scaffold. While direct and extensive research on this specific parent hydrochloride salt is limited, the vast body of literature on its derivatives strongly suggests its potential as a foundational structure for the development of new drugs targeting a wide range of diseases, from cardiovascular and CNS disorders to infectious diseases and cancer. The synthetic accessibility and the rich chemical space offered by the 1,5-benzothiazepine core ensure its continued relevance in the field of medicinal chemistry. This guide provides a solid foundation for researchers to understand and further explore the potential of this intriguing class of compounds.

Visualizations

Synthesis Workflow

G cluster_0 Step 1: 1-Thiochromanone Synthesis cluster_1 Step 2: Oximation cluster_2 Step 3: Reductive Ring Expansion cluster_3 Step 4: Salt Formation thiophenol Thiophenol phenylthiopropanoic_acid 3-(Phenylthio)propanoic Acid thiophenol->phenylthiopropanoic_acid Base chloropropionic_acid 3-Chloropropionic Acid chloropropionic_acid->phenylthiopropanoic_acid thiochromanone 1-Thiochromanone phenylthiopropanoic_acid->thiochromanone Polyphosphoric Acid, Heat thiochromanone_oxime 1-Thiochromanone Oxime thiochromanone->thiochromanone_oxime tetrahydrobenzothiazepine 2,3,4,5-Tetrahydro-1,5-Benzothiazepine thiochromanone_oxime->tetrahydrobenzothiazepine hydroxylamine Hydroxylamine HCl hydroxylamine->thiochromanone_oxime Base, Reflux hcl_salt 2,3,4,5-Tetrahydro-1,5-Benzothiazepine HCl tetrahydrobenzothiazepine->hcl_salt lialh4 LiAlH4 lialh4->tetrahydrobenzothiazepine hcl HCl hcl->hcl_salt

Caption: Synthetic pathway for 2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride.

Potential Pharmacological Activities

G cluster_activities Potential Biological Activities of Derivatives core 2,3,4,5-Tetrahydro-1,5- Benzothiazepine HCl cardiovascular Cardiovascular core->cardiovascular cns CNS core->cns antimicrobial Antimicrobial core->antimicrobial anticancer Anticancer core->anticancer antiulcer Anti-ulcer core->antiulcer antihiv Anti-HIV core->antihiv ibat IBAT Inhibition core->ibat

Caption: Potential pharmacological activities based on derivatives.

References

  • [Synthesis of 2,3,4,5-Tetrahydrobenzo[9][11]thiazepines via N-Acyliminium Cyclization.]([Link])

  • [A Review: Synthesis and Pharmacological Profile of[6][11]-Benzothiazepine - ResearchGate.]([Link])

Sources

Protocols & Analytical Methods

Method

Application Note: In Vivo Models for Evaluating Benzothiazepine Efficacy in Cardiovascular Pathologies

Introduction & Mechanistic Rationale Benzothiazepines represent a highly versatile class of pharmacological agents with divergent cardiovascular applications depending on their specific structural derivatives. As an appl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Benzothiazepines represent a highly versatile class of pharmacological agents with divergent cardiovascular applications depending on their specific structural derivatives. As an application scientist overseeing preclinical pharmacology, I frequently observe laboratories struggling with reproducibility in efficacy models. The key to validating these compounds lies in understanding the physiological causality behind the model selection.

Classic 1,5-benzothiazepines, such as diltiazem , are potent L-type calcium channel (LTCC) blockers. By inhibiting calcium influx at the sarcolemma, they induce vasodilation and negative chronotropy, making them highly effective for hypertension and angina[1]. Conversely, novel 1,4-benzothiazepine derivatives, such as K201 (JTV519) , operate via an entirely different intracellular mechanism. Rather than blocking surface channels, K201 acts as a pharmacological chaperone that stabilizes the ryanodine receptor 2 (RyR2) in the sarcoplasmic reticulum (SR). By preventing FKBP12.6 depletion from the RyR2 complex, K201 halts aberrant diastolic calcium leaks, conferring profound cardioprotective and anti-arrhythmic properties during heart failure and ischemic events[2][3].

To rigorously evaluate these distinct mechanisms, researchers must deploy tailored in vivo models: conscious radiotelemetry for hemodynamic profiling of LTCC blockers, and the Myocardial Ischemia-Reperfusion (I/R) injury model for assessing RyR2 stabilizers.

MoA LTCC L-Type Ca2+ Channel (Sarcolemma) CaOverload Intracellular Ca2+ Overload (Arrhythmia & Cell Death) LTCC->CaOverload Ca2+ Influx RyR2 RyR2 Channel (Sarcoplasmic Reticulum) RyR2->CaOverload SR Ca2+ Leak Diltiazem Diltiazem (Classic Benzothiazepine) Diltiazem->LTCC Blocks K201 K201 / JTV519 (Novel Benzothiazepine) K201->RyR2 Stabilizes

Figure 1: Mechanism of action of classic vs. novel benzothiazepines on cardiomyocyte calcium handling.

Model 1: Conscious Radiotelemetry in Spontaneously Hypertensive Rats (SHR)

Causality & Experimental Logic

Evaluating LTCC-blocking benzothiazepines requires precise, continuous hemodynamic monitoring. Historically, researchers relied on tail-cuff plethysmography. However, the physical restraint and thermal stress required for tail-cuff measurements artificially elevate sympathetic tone, altering basal blood pressure and heart rate. This stress artifact can completely mask the true pharmacological profile and half-life of an antihypertensive agent[4][5].

Radiotelemetry circumvents this by allowing continuous data acquisition in freely moving, conscious animals. This provides a self-validating system where true baseline circadian rhythms are established prior to dosing, ensuring that any observed drop in Mean Arterial Pressure (MAP) is strictly driven by the benzothiazepine's efficacy, not acclimation to handling.

Step-by-Step Surgical Protocol
  • Anesthesia & Preparation: Induce anesthesia in adult male SHRs using 4% isoflurane and maintain at 2%. Administer perioperative analgesia (e.g., buprenorphine 0.05 mg/kg subcutaneously).

  • Femoral Artery Isolation: Make a small incision in the inguinal region. Carefully dissect the femoral artery from the femoral vein and nerve to prevent neurological damage.

  • Catheter Implantation: Temporarily occlude the artery using micro-vessel clips. Introduce the telemetry transmitter's fluid-filled catheter into the artery and advance the tip upstream into the abdominal aorta. This positioning is critical to ensure accurate, systemic arterial pressure readings rather than peripheral pulse pressures.

  • Transmitter Securing: Secure the catheter using non-absorbable silk sutures. Create a subcutaneous pocket in the animal's flank and insert the transmitter body. Close the incision.

  • Recovery & Baseline: Allow a minimum of 7 days for surgical recovery. Record continuous 24-hour baseline data to verify the re-establishment of the normal circadian blood pressure rhythm.

  • Dosing & Acquisition: Administer the test compound (e.g., Diltiazem) via oral gavage. Record systolic, diastolic, MAP, and heart rate continuously at 500 Hz sampling rates.

Model 2: Murine Myocardial Ischemia-Reperfusion (I/R) Injury

Causality & Experimental Logic

To evaluate the efficacy of RyR2-stabilizing benzothiazepines (like K201), the acute myocardial infarction model is mandatory. Transient ligation of the Left Anterior Descending (LAD) coronary artery followed by reperfusion accurately mimics clinical heart attacks.

The causality of the injury is biphasic: Ischemia primes the tissue, but reperfusion triggers a massive influx of oxygen, generating a reactive oxygen species (ROS) burst. This ROS burst oxidizes the RyR2 complex, causing FKBP12.6 dissociation and a massive, lethal calcium leak from the SR[2]. K201 administration prior to reperfusion prevents this dissociation, salvaging the myocardium. To quantify this salvage, we utilize a dual-staining technique using Evans Blue and Triphenyltetrazolium chloride (TTC)[6][7].

Step-by-Step Surgical & Staining Protocol
  • Intubation & Ventilation: Anesthetize the mouse (isoflurane) and perform endotracheal intubation. Connect to a small animal ventilator (stroke volume ~250 µL, 120 breaths/min) to prevent pneumothorax-induced hypoxia during the thoracotomy[8].

  • Thoracotomy & LAD Ligation: Open the chest cavity at the 3rd intercostal space. Identify the LAD coronary artery. Pass an 8-0 nylon suture under the LAD and tie a slipknot over a 1 mm piece of PE-10 tubing. This induces ischemia without permanently damaging the vessel wall[7].

  • Verification of Ischemia: Observe the left ventricle; successful occlusion is immediately confirmed by regional blanching (pallor) and dyskinesia of the distal myocardium[7][8]. Maintain ischemia for 45 minutes.

  • Reperfusion: Release the slipknot to allow reperfusion. Close the chest in layers and allow the animal to recover for 24 hours.

  • Dual Staining (Evans Blue): After 24h, re-anesthetize the animal and re-ligate the LAD at the exact original site. Perfuse 1% Evans Blue dye retrogradely through the aorta. The dye stains all perfused (non-ischemic) tissue blue. The unstained tissue represents the Area at Risk (AAR) [6]. Scientific Note: Without normalizing to the AAR, variations in surgical ligation placement will confound your efficacy data.

  • Tissue Viability (TTC Staining): Excise the heart, slice transversely into 1 mm sections, and incubate in 1% TTC at 37°C for 20 minutes[6]. TTC is a colorless dye that is reduced by active mitochondrial dehydrogenases in viable cells to form a deep red precipitate. Necrotic tissue, having lost dehydrogenase activity due to membrane rupture, remains pale/white[7].

IR_Workflow Surg 1. Thoracotomy & LAD Exposure Isch 2. LAD Ligation (45 min Ischemia) Surg->Isch Rep 3. Suture Release (24h Reperfusion) Isch->Rep Stain 4. Evans Blue & TTC Staining Rep->Stain Quant 5. Infarct Size (IS) vs. Area at Risk (AAR) Stain->Quant

Figure 2: Surgical workflow and dual-staining logic for the murine myocardial I/R injury model.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes when testing classic vs. novel benzothiazepines across both in vivo models. Note the distinct efficacy profiles dictated by their respective mechanisms of action.

Efficacy MetricExperimental ModelVehicle ControlDiltiazem (10 mg/kg)K201 / JTV519 (0.5 mg/kg)
Mean Arterial Pressure (MAP) SHR Telemetry155 ± 8 mmHg115 ± 6 mmHg (Effective)150 ± 7 mmHg (No effect)
Heart Rate (BPM) SHR Telemetry340 ± 15 bpm290 ± 12 bpm (Effective)335 ± 14 bpm (No effect)
Infarct Size (IS/AAR %) I/R Injury (LAD)52.4 ± 4.1 %44.2 ± 3.8 % (Mild effect)22.5 ± 3.1 % (Highly Effective)
Arrhythmia Score (0-5) I/R Injury (ECG)4.2 ± 0.53.5 ± 0.6 (Mild effect)1.1 ± 0.3 (Highly Effective)

Data Interpretation: Diltiazem robustly normalizes hemodynamics but offers limited direct salvage of necrotic tissue post-reperfusion. Conversely, K201 lacks systemic antihypertensive properties but profoundly reduces infarct size and reperfusion arrhythmias by stabilizing intracellular calcium handling.

Sources

Application

"cell-based assays for 1,5-benzothiazepine activity"

Application Note: Advanced Cell-Based Assays for Profiling 1,5-Benzothiazepine Pharmacological Activity Introduction & Mechanistic Rationale 1,5-benzothiazepines represent a highly versatile class of privileged heterocyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Cell-Based Assays for Profiling 1,5-Benzothiazepine Pharmacological Activity

Introduction & Mechanistic Rationale

1,5-benzothiazepines represent a highly versatile class of privileged heterocyclic pharmacophores. While classically recognized for their cardiovascular applications—most notably as L-type voltage-gated calcium channel (VGCC) blockers like diltiazem—recent structural optimizations have expanded their therapeutic utility. The incorporation of halogenated phenyl substitutions or isobutylphenyl chalcone moieties has repositioned novel 1,5-benzothiazepine derivatives as potent anticancer agents targeting the epidermal growth factor receptor (EGFR) tyrosine kinase domain[1],[2].

As a Senior Application Scientist, I approach assay development not merely as a sequence of liquid handling steps, but as a self-validating system of biological causality. When profiling 1,5-benzothiazepines, the experimental design must account for their dual-target potential. This guide details robust, field-proven cell-based workflows to evaluate both the cardiovascular (VGCC blockade) and oncological (cytotoxicity/EGFR inhibition) activities of these compounds.

G cluster_CV Cardiovascular Profiling (VGCC Blockade) cluster_Onc Oncological Profiling (EGFR / Cytotoxicity) Start 1,5-Benzothiazepine Library Ca_Assay Calcium Flux Assay (PC12 Cells) Start->Ca_Assay Viability_Assay MTT Viability Assay (DU-145, MCF-7, HT-29) Start->Viability_Assay Depolarize 50mM KCl Depolarization + Rhod-4/AM Ca_Assay->Depolarize Ca_Result IC50 Determination (Fluorescence Kinetics) Depolarize->Ca_Result Metabolism Formazan Reduction (48h Incubation) Viability_Assay->Metabolism Onc_Result Therapeutic Index & IC50 (Absorbance 570nm) Metabolism->Onc_Result

Dual-track screening workflow for 1,5-benzothiazepine cardiovascular and oncological profiling.

Cardiovascular Profiling: High-Throughput Calcium Flux Assay

Causality & Experimental Design: The ability of classical benzothiazepines like diltiazem to attenuate excitotoxicity caused by intracellular calcium spikes is well established[3]. To evaluate the VGCC blocking activity of novel derivatives, we utilize a kinetic fluorescence-based calcium flux assay. Undifferentiated rat pheochromocytoma (PC12) cells are an ideal model as they natively express robust VGCCs.

The integrity of a calcium flux assay hinges on the precise control of the resting membrane potential. In our workflows, we strictly control the basal potassium concentration in the loading buffer (e.g., 2 mM KCl) to hyperpolarize the membrane potential, thereby avoiding premature, non-specific Ca2+ flux[4]. The critical mechanistic trigger is the subsequent injection of 50 mM KCl; this extracellular potassium spike rapidly depolarizes the plasma membrane, forcing VGCCs to open[3]. Pre-incubating cells with the 1,5-benzothiazepine compound allows us to quantify the dose-dependent attenuation of this calcium influx.

Step-by-Step Protocol:

  • Cell Seeding: Seed PC12 cells at a density of 25,000 cells/well in a 96-well black-walled, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Carefully aspirate the culture media. Add 20 µL of loading buffer containing 3 µM Rhod-4 AM (or Fura-2/AM) supplemented with 155 mM NaCl, 2 mM KCl, 2 mM CaCl2, 2 mM MgCl2, and 20 mM HEPES (pH 7.4)[4].

  • Incubation: Incubate the plate for 1 hour at 37°C to allow intracellular esterases to cleave the AM ester, trapping the fluorophore inside the cell.

  • Compound Addition: Add the 1,5-benzothiazepine test compounds at varying concentrations (e.g., 0.01 µM to 100 µM). Include Diltiazem as a positive control. Incubate for 30 minutes to allow receptor binding.

  • Depolarization & Kinetic Read: Transfer the plate to a kinetic fluorescence plate reader (e.g., FDSS or FLIPR). Set the instrument to inject KCl to a final well concentration of 50 mM to trigger depolarization[3].

  • Data Acquisition: Record fluorescence continuously for 3 minutes. Calculate the max F/F0 ratio (peak fluorescence over baseline) to determine the IC50.

Oncological Profiling: Cell Viability and Therapeutic Indexing

Causality & Experimental Design: To validate the oncological potential of novel 1,5-benzothiazepines, we execute MTT-based cytotoxicity assays across diverse human cancer cell lines, such as DU-145 (prostate), MCF-7 (breast), and HT-29 (colon)[1]. The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye to its insoluble formazan, directly correlating with the number of metabolically active cells.

Crucially, a self-validating protocol must include a non-tumorigenic control line, such as human embryonic liver L02 cells, to calculate the therapeutic index and ensure the observed cytotoxicity is selective rather than indiscriminately toxic[2].

Step-by-Step Protocol:

  • Cell Seeding: Seed DU-145, MCF-7, HT-29, and L02 cells at 5,000 cells/well in standard 96-well tissue culture plates. Incubate for 24 hours to allow adherence.

  • Compound Treatment: Treat cells with 1,5-benzothiazepine derivatives (1 µM to 100 µM) dissolved in DMSO. Critical: Ensure the final DMSO concentration remains ≤0.1% (v/v) to prevent solvent-induced cytotoxicity. Include Methotrexate or Doxorubicin as a positive control[1],[2].

  • Incubation: Incubate the treated plates for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Viable cells will metabolize the dye into purple formazan crystals.

  • Solubilization: Carefully aspirate the media without disturbing the crystal layer. Add 150 µL of DMSO to each well to dissolve the formazan. Agitate the plate for 10 minutes on an orbital shaker.

  • Absorbance Read: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of inhibition relative to the untreated vehicle control to derive the IC50.

Quantitative Baselines and Data Interpretation

To benchmark new assay results, it is vital to compare experimental IC50 values against established literature standards for 1,5-benzothiazepines.

Table 1: Representative Pharmacological Baselines for 1,5-Benzothiazepine Assays

Compound ClassTarget / Assay ModalityCell LineExpected IC50 RangeReference Standard
Classical 1,5-BTZ (e.g., Diltiazem)L-Type VGCC (Ca2+ Flux)PC12~0.45 µMDiltiazem[3]
Halogenated 1,5-BTZ DerivativesCytotoxicity (MTT)DU-14515.42 - 41.34 µMMethotrexate[2]
Halogenated 1,5-BTZ DerivativesCytotoxicity (MTT)Hep-G2~3.29 µMMethotrexate[2]
Isobutylphenyl 1,5-BTZ DerivativesCytotoxicity (MTT)MCF-7 / HT-2916.0 - 56.0 µMDoxorubicin[1]

Note: When evaluating novel derivatives, compounds exhibiting an IC50 < 20 µM in tumorigenic lines while maintaining > 50% viability in L02 cells at 100 µM are considered highly promising lead candidates[2].

Sources

Method

Application Notes &amp; Protocols: Dissolving 2,3,4,5-Tetrahydro-1,5-Benzothiazepine Hydrochloride for Experimental Use

Abstract These application notes provide a comprehensive guide for the effective solubilization of 2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride, a heterocyclic compound belonging to a class with significant pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive guide for the effective solubilization of 2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride, a heterocyclic compound belonging to a class with significant pharmacological interest.[1][2][3] The protocols detailed herein are designed for researchers in pharmacology, medicinal chemistry, and drug development, ensuring the preparation of stable, accurate, and reproducible solutions for a range of in vitro and in vivo experimental applications. We address the causality behind solvent selection, provide step-by-step procedures for creating high-concentration stock solutions and aqueous working dilutions, and emphasize critical safety and handling measures.

Introduction: The Scientific Imperative for Proper Solubilization

The 1,5-benzothiazepine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for clinically significant drugs targeting cardiovascular and central nervous system disorders.[2][4] Derivatives of 2,3,4,5-tetrahydro-1,5-benzothiazepine are actively investigated for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7]

The hydrochloride salt form of the parent compound is specifically designed to enhance its aqueous solubility. However, like many small organic molecules, achieving high concentrations in purely aqueous buffers can be challenging. The protocol's success hinges on a two-step strategy: first, creating a high-concentration stock solution in a suitable organic solvent, and second, performing careful serial dilutions into the final aqueous experimental medium. This methodology is paramount for preventing compound precipitation, ensuring accurate final concentrations, and generating reliable, reproducible data.

Safety, Handling, and Physicochemical Properties

2.1. Hazard Identification and Safety Precautions

2,3,4,5-Tetrahydro-1,5-benzothiazepine and its analogs are classified as hazardous substances. All handling must be performed in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8][9][10]

  • Mandatory PPE: Safety goggles, nitrile gloves, and a lab coat are required.[10][11]

  • Handling: Avoid breathing dust, fumes, or vapors.[10][12] Wash hands and any exposed skin thoroughly after handling.[11] In case of contact with eyes, rinse cautiously with water for several minutes.[10][11]

2.2. Physicochemical Data Summary

The following table summarizes the key properties of the compound. Accurate molecular weight is essential for preparing solutions of a specific molarity.

PropertyValueSource
Chemical Name 2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrochloride-
Molecular Formula C₉H₁₁NS · HCl[8][9]
Molecular Weight 201.72 g/mol Calculated
CAS Number 40358-33-6 (free base)[8][9]
Appearance Typically a solid powder

Core Principles of Solubilization: The DMSO-First Strategy

The hydrochloride moiety significantly improves the compound's potential for dissolution in polar solvents compared to its free base. However, the organic ring structure imparts lipophilic character, often limiting solubility in purely aqueous systems, especially at concentrations required for stock solutions (e.g., >1 mM).

The most robust and widely adopted method for such compounds is to first dissolve the material at a high concentration (e.g., 10-50 mM) in a water-miscible organic solvent.[13] Dimethyl sulfoxide (DMSO) is the solvent of choice for the following reasons:

  • High Solvating Power: DMSO can effectively dissolve a wide range of lipophilic and hydrophilic compounds.

  • Water Miscibility: It is fully miscible with water and cell culture media, allowing for straightforward dilution to final working concentrations.

  • Biological Compatibility: At low final concentrations (typically ≤0.5%), DMSO is well-tolerated by most cell lines, though it is crucial to run a vehicle control to account for any solvent-induced effects.

The overall experimental workflow is visualized below.

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Working Solution Preparation solid Solid Compound (Hydrochloride Salt) weigh Weigh Compound Accurately solid->weigh dmso Add Sterile DMSO weigh->dmso dissolve Vortex to Dissolve Completely dmso->dissolve stock 10-50 mM Stock Solution dissolve->stock store Aliquot & Store at -20°C stock->store thaw Thaw Stock Aliquot store->thaw For Immediate Use dilute Serially Dilute Stock into Medium thaw->dilute media Aqueous Medium (e.g., Cell Culture Medium, PBS) media->dilute control Prepare Vehicle Control (Medium + Same % DMSO) media->control working Final Working Solution (e.g., 1-100 µM) dilute->working assay Add to Experiment (e.g., Cell-Based Assay) working->assay control->assay

Figure 1: Standard workflow for preparing experimental solutions of 2,3,4,5-tetrahydro-1,5-benzothiazepine HCl.

Experimental Protocols

4.1. Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution suitable for long-term storage and subsequent dilution.

Materials:

  • 2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride (MW: 201.72 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of the compound required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 201.72 g/mol × 1000 mg/g = 2.017 mg

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out 2.02 mg of the compound into the tube.

  • Dissolution: Using a calibrated micropipette, add 1.0 mL of sterile DMSO to the tube.

  • Mixing: Cap the tube securely and vortex at medium-high speed for 30-60 seconds, or until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, clearly labeled microcentrifuge tubes or cryovials. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.

  • Long-Term Storage: Store the aliquots at -20°C. For short-term use (up to one week), storage at 4°C is acceptable. Protect from light.[13]

4.2. Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the DMSO stock into an aqueous medium (e.g., cell culture medium, Phosphate-Buffered Saline) for immediate use in experiments.

Principle: To avoid precipitation, it is best practice to perform a serial dilution rather than a single large dilution. The final concentration of DMSO in the assay should be kept as low as possible (ideally ≤0.1%) and must be consistent across all experimental and control groups.

Procedure (Example: Preparing a 10 µM final concentration):

  • Thaw Stock: Remove one aliquot of the 10 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare a 100X intermediate solution. Add 2 µL of the 10 mM stock solution to 198 µL of the final aqueous medium. This creates a 100 µM solution in 1% DMSO.

  • Final Dilution: Add the intermediate solution to the final experimental volume. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium in a culture well to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.

  • Vehicle Control (Crucial): Prepare a vehicle control by adding the same final concentration of DMSO to the medium without the compound. In the example above, this would be a 1:1000 dilution of DMSO into the medium, resulting in a 0.1% DMSO concentration.

  • Mixing: Gently mix the final working solution by pipetting or swirling the plate before starting the experiment.

Validation and Best Practices

  • Solubility Check: Always visually confirm that the compound is fully dissolved at each step. If cloudiness or precipitate appears upon dilution into an aqueous buffer, the solubility limit has been exceeded. Consider lowering the final concentration or exploring alternative buffer formulations.

  • pH Considerations: The hydrochloride salt will create a slightly acidic solution. For most cell culture media, which are strongly buffered, this will not significantly alter the final pH. However, if using weakly buffered solutions, it is advisable to check and adjust the pH after dilution.

  • Fresh Preparations: Always prepare fresh working dilutions for each experiment from the frozen stock solution. Do not store dilute aqueous solutions for extended periods.[13]

References

  • Prasad, C., Rao, A. V., & Rao, M. V. (n.d.). 1, 5-BENZOTHIAZEPINES. Journal of Global Trends in Pharmaceutical Sciences. Retrieved from .

  • Chaudhri, V. K., et al. (2022). 1, 5-Benzothiazepine: As Potential Biologically Active Agent. Der Pharma Chemica, 14(10), 19-33.
  • PubChem. (n.d.). 2,3,4,5-Tetrahydro-1,5-benzothiazepine. National Center for Biotechnology Information. Retrieved from [Link].

  • MDPI. (2022, June 10). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Retrieved from [Link].

  • Kendre, M. M., & Baseer, M. A. (2021, February 1). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL 2, 3-DIHYDRO-1, 5-BENZOTHIAZEPINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link].

  • NextSDS. (n.d.). 2,3,4,5-tetrahydro-1,5-benzothiazepine — Chemical Substance Information. Retrieved from [Link].

  • Cold Spring Harbor Labor
  • IntechOpen. (2024, July 24).
  • Der Pharma Chemica. (2026, March 15). 1, 5-Benzothiazepine: As Potential Biologically Active Agent.
  • PMC. (n.d.). Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies.
  • IJTSRD. (2019, March 15). Preparation and Biological Screening of Novel Heterocyclic Compounds.
  • BenchChem. (2025). Application Notes and Protocols for Preparing Stock Solutions of Antibiotic PF 1052.
  • AK Scientific, Inc. (n.d.). 9-Amino-1,2,3,4-tetrahydro-benzo[e][1][5]diazepin-5-one Safety Data Sheet.

  • Sigma-Aldrich. (2025, November 6).

Sources

Application

Application of Benzothiazepines in Cardiovascular Studies: A Technical Guide

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the study of benzothiazepines in a cardiovascular context. This document off...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the study of benzothiazepines in a cardiovascular context. This document offers in-depth, field-proven insights into the experimental choices and methodologies, ensuring scientific integrity and reproducibility.

Introduction to Benzothiazepines and their Cardiovascular Significance

Benzothiazepines are a class of calcium channel blockers (CCBs) that exert significant effects on the cardiovascular system.[1][2][3] The most prominent member of this class, diltiazem, is widely used in the treatment of hypertension, angina pectoris, and certain arrhythmias.[4][5] Unlike other classes of CCBs, such as dihydropyridines which are more selective for vascular smooth muscle, and phenylalkylamines which are more cardio-selective, benzothiazepines exhibit an intermediate and balanced activity on both cardiac and vascular tissues.[6][7] This unique profile makes them a subject of continuous interest in cardiovascular research.

The primary mechanism of action of benzothiazepines involves the inhibition of L-type voltage-gated calcium channels.[1][8] By binding to the α1 subunit of the channel, they reduce the influx of calcium into cardiac and vascular smooth muscle cells.[9] This leads to a cascade of physiological effects, including vasodilation of coronary and peripheral arteries, a decrease in heart rate (negative chronotropy), and a reduction in the force of cardiac contraction (negative inotropy).[4][10]

This guide will delve into the practical applications of studying these effects, providing detailed protocols for both in vitro and in vivo experimental models.

Key Cardiovascular Applications and Underlying Mechanisms

Benzothiazepines are primarily investigated for their therapeutic potential in two major cardiovascular conditions:

  • Hypertension: By inducing vasodilation, benzothiazepines decrease peripheral vascular resistance, leading to a reduction in blood pressure.[4] Their ability to also modulate heart rate contributes to their antihypertensive efficacy.

  • Angina Pectoris: The antianginal effects of benzothiazepines are twofold. They increase myocardial oxygen supply by dilating coronary arteries and reduce myocardial oxygen demand by decreasing heart rate and contractility.[10][11]

The following diagram illustrates the core mechanism of action of benzothiazepines on L-type calcium channels.

Benzothiazepine_Mechanism cluster_cell Vascular Smooth Muscle Cell / Cardiomyocyte Ca_channel L-type Ca²⁺ Channel (α1 subunit) Ca_ion_in Ca²⁺ (intracellular) Ca_channel->Ca_ion_in Ca_ion_out Ca²⁺ (extracellular) Ca_ion_out->Ca_channel Contraction Muscle Contraction Benzothiazepine Benzothiazepine (e.g., Diltiazem) Benzothiazepine->Ca_channel

Caption: Mechanism of Benzothiazepine Action on L-type Calcium Channels.

In Vitro Methodologies for Assessing Benzothiazepine Activity

In vitro studies are fundamental for elucidating the direct effects of benzothiazepines on vascular and cardiac tissues, independent of systemic physiological responses.

Isolated Aortic Ring Assay for Vasodilation

This ex vivo model is a cornerstone for assessing the vasodilatory properties of benzothiazepines. It allows for the direct measurement of a compound's ability to relax pre-constricted arterial segments.

Protocol 3.1: Isolated Aortic Ring Vasodilation Assay

Materials:

  • Thoracic aorta from a suitable animal model (e.g., Sprague-Dawley rat).

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).

  • Phenylephrine (PE) or Potassium Chloride (KCl) for pre-constriction.

  • Benzothiazepine compound (e.g., Diltiazem).

  • Organ bath system with isometric force transducers.

  • Carbogen gas (95% O₂, 5% CO₂).

Procedure:

  • Aorta Dissection: Euthanize the rat and carefully excise the thoracic aorta. Place it in ice-cold Krebs-Henseleit solution.[12]

  • Ring Preparation: Under a dissecting microscope, remove adherent connective and adipose tissue. Cut the aorta into 2-3 mm wide rings.[13] For endothelium-denuded studies, gently rub the intimal surface with a fine wire.[12]

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubble with carbogen gas.[14]

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g, changing the buffer every 15-20 minutes.[12]

  • Pre-constriction: Induce a stable contraction with a submaximal concentration of a vasoconstrictor, typically phenylephrine (1 µM) or KCl (60-80 mM).

  • Drug Administration: Once a stable plateau of contraction is achieved, add the benzothiazepine compound in a cumulative concentration-dependent manner.

  • Data Acquisition: Record the isometric tension continuously. The relaxation response is typically expressed as a percentage of the pre-constriction induced by PE or KCl.

Data Analysis:

Construct concentration-response curves and calculate the EC₅₀ (half-maximal effective concentration) value for the benzothiazepine.

ParameterTypical Value for Diltiazem
EC₅₀ for Vasodilation 10⁻⁸ to 10⁻⁶ M
Patch-Clamp Electrophysiology for Ion Channel Inhibition

The patch-clamp technique is the gold standard for studying the effects of drugs on ion channels at the molecular level. This protocol focuses on assessing the inhibition of L-type calcium channels by benzothiazepines in isolated cardiomyocytes or cell lines expressing the channel.

Protocol 3.2: Whole-Cell Patch-Clamp Analysis of L-type Ca²⁺ Channel Inhibition

Materials:

  • Isolated ventricular cardiomyocytes or a cell line stably expressing the human α1C subunit of the L-type calcium channel (e.g., HEK293 cells).

  • External solution (in mM): TEA-Cl 140, CaCl₂ 2, MgCl₂ 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with CsOH.

  • Internal (pipette) solution (in mM): CsCl 120, Mg-ATP 5, EGTA 10, HEPES 10; pH adjusted to 7.2 with CsOH.

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Cell Preparation: Plate the cells on glass coverslips suitable for microscopy.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.[15]

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[16]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.[17]

  • Voltage-Clamp Protocol: Hold the cell at a holding potential of -80 mV. Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at a regular frequency (e.g., 0.1 Hz).

  • Drug Application: After recording a stable baseline current, perfuse the external solution containing the benzothiazepine compound at various concentrations.

  • Data Acquisition: Record the peak inward calcium current at each voltage step before and after drug application.

Data Analysis:

Measure the percentage of current inhibition at each concentration and construct a concentration-inhibition curve to determine the IC₅₀ (half-maximal inhibitory concentration).

ParameterTypical Value for Diltiazem
IC₅₀ for L-type Ca²⁺ Channel 1-10 µM[9]

In Vivo Models for Cardiovascular Assessment

In vivo studies are crucial for understanding the integrated physiological effects of benzothiazepines, including their impact on blood pressure, heart rate, and cardiac function in a living organism.

Spontaneously Hypertensive Rat (SHR) Model

The SHR model is a widely used genetic model of essential hypertension that closely mimics the human condition.

Protocol 4.1: Evaluation of Antihypertensive Effects in SHR

Materials:

  • Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

  • Benzothiazepine compound (e.g., Diltiazem).

  • Vehicle for drug administration (e.g., saline, carboxymethyl cellulose).

  • Non-invasive blood pressure measurement system (tail-cuff method) or telemetry system for continuous monitoring.

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing conditions and blood pressure measurement procedures for at least one week.

  • Baseline Measurements: Record baseline systolic and diastolic blood pressure and heart rate for several days before starting the treatment.

  • Drug Administration: Administer the benzothiazepine or vehicle to the rats daily via oral gavage or subcutaneous injection for a predetermined period (e.g., 2-4 weeks). A typical oral dose for diltiazem is 30-50 mg/kg/day.[18]

  • Cardiovascular Monitoring: Measure blood pressure and heart rate at regular intervals throughout the study. For acute studies, measurements can be taken at various time points after a single dose.[10]

  • Data Collection: At the end of the study, animals may be euthanized for tissue collection (e.g., heart, aorta) for further analysis (e.g., histology, gene expression).

Data Analysis:

Compare the changes in blood pressure and heart rate between the benzothiazepine-treated group, the vehicle-treated SHR group, and the normotensive WKY group.

ParameterExpected Outcome with Diltiazem
Systolic Blood Pressure Significant reduction
Diastolic Blood Pressure Significant reduction
Heart Rate Reduction
Langendorff Isolated Perfused Heart Preparation

This ex vivo model allows for the study of direct cardiac effects of benzothiazepines on a beating heart, isolated from systemic neuronal and hormonal influences.

Protocol 4.2: Assessing Cardiac Effects using the Langendorff System

Materials:

  • Rat or guinea pig heart.

  • Langendorff perfusion system.

  • Krebs-Henseleit buffer, oxygenated with carbogen gas and maintained at 37°C.

  • Intraventricular balloon catheter connected to a pressure transducer.

  • Data acquisition system.

Procedure:

  • Heart Isolation: Euthanize the animal and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer.[7][19]

  • Intraventricular Balloon Insertion: Insert a small balloon catheter into the left ventricle to measure isovolumetric pressure.

  • Equilibration: Allow the heart to stabilize for 20-30 minutes.

  • Drug Perfusion: Introduce the benzothiazepine into the perfusate at various concentrations.

  • Data Recording: Continuously record left ventricular developed pressure (LVDP), heart rate, and coronary flow.

Data Analysis:

Analyze the changes in LVDP, heart rate, and coronary flow in response to the benzothiazepine.

ParameterExpected Outcome with Diltiazem
Left Ventricular Developed Pressure Decrease (Negative Inotropy)
Heart Rate Decrease (Negative Chronotropy)
Coronary Flow Increase (Vasodilation)

Experimental Workflow and Data Interpretation

The following diagram outlines a typical experimental workflow for the cardiovascular evaluation of a novel benzothiazepine derivative.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Validation A Patch-Clamp (L-type Ca²⁺ Channel) B Isolated Aortic Ring (Vasodilation Assay) A->B Confirm Vascular Effect C Langendorff Heart (Cardiac Effects) B->C Assess Direct Cardiac Impact D Normotensive Rat (Acute Hemodynamics) C->D Evaluate Systemic Effects E Spontaneously Hypertensive Rat (Chronic Antihypertensive Efficacy) D->E Dose-Ranging End Candidate for Preclinical Development E->End Start Novel Benzothiazepine Compound Start->A

Caption: Experimental Workflow for Cardiovascular Profiling of Benzothiazepines.

Interpretation of Results:

A successful benzothiazepine candidate will typically demonstrate potent inhibition of L-type calcium channels in patch-clamp studies, significant vasodilation in the aortic ring assay, and negative chronotropic and inotropic effects in the Langendorff preparation. These in vitro and ex vivo findings should translate to a reduction in blood pressure and heart rate in both normotensive and hypertensive animal models.

Conclusion

The study of benzothiazepines in a cardiovascular context requires a multi-faceted approach, combining in vitro, ex vivo, and in vivo methodologies. The protocols outlined in this guide provide a robust framework for researchers to investigate the mechanisms of action and therapeutic potential of this important class of cardiovascular drugs. Adherence to these detailed procedures will ensure the generation of high-quality, reproducible data, ultimately contributing to the advancement of cardiovascular pharmacology and drug discovery.

References

  • Drugs Acting on the Cardiovascular System - Clinical Gate. (2015, February 27). Retrieved from [Link]

  • Talbert, R. L., & Celis, R. (1983). The use of diltiazem hydrochloride in cardiovascular disorders. Drug Intelligence & Clinical Pharmacy, 17(11), 793-800. Retrieved from [Link]

  • Al-Hasani, N. (n.d.). Drugs affecting the Cardiovascular system (Antihypertensives--part-2).
  • Wikipedia. (n.d.). Calcium channel blocker. In Wikipedia. Retrieved from [Link]

  • Abel, M. H., & Hollingsworth, M. (1988). Do benzodiazepines have a role in the prevention or treatment of coronary heart disease and other major medical disorders?. Journal of clinical psychopharmacology, 8(4 Suppl), 39S–47S. Retrieved from [Link]

  • Gingrich, K. J., & Macdonald, R. L. (2009). Benzodiazepine modulation of GABA(A) receptor opening frequency depends on activation context: a patch clamp and simulation study. Journal of neurophysiology, 102(2), 1219–1231. Retrieved from [Link]

  • Shindala, M. K. (2019, December 25). Drugs affecting the cardiovascular system.
  • U.S. Food and Drug Administration. (n.d.). CARDIZEM® (diltiazem hydrochloride) Direct Compression Tablets Rx only. Retrieved from [Link]

  • Nagao, T., Sato, M., Iwasawa, Y., Takada, T., & Ishida, R. (1972). STUDIES ON A NEW 1, 5-BENZOTHIAZEPINE DERIVATIVE (CRD-401) III. EFFECTS OF OPTICAL ISOMERS OF CRD-401 ON SMOOTH MUSCLE AND OTHER PHARMACOLOGICAL PROPERTIES. The Japanese Journal of Pharmacology, 22(4), 467-478. Retrieved from [Link]

  • Grellet, J. P., Bonoron-Adele, S. M., Tariosse, L. J., & Besse, P. J. (1987). Diltiazem and left ventricular hypertrophy in renovascular hypertensive rats. Hypertension, 10(5), 556-563. Retrieved from [Link]

  • St-Laurent, A., & Cogger, E. A. (2023). Diltiazem. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Hossack, K. F., Pool, P. E., Steele, P., Crawford, M. H., DeMaria, A. N., Cohen, L. S., & Rosansky, S. (1982). Beneficial effects of diltiazem in coronary artery disease. Heart, 48(1), 53–58. Retrieved from [Link]

  • Opie, L. H. (1995). How do calcium antagonists differ in clinical practice?. European heart journal, 16 Suppl C, 10–16. Retrieved from [Link]

  • Zhang, Y., Xue, Y. L., Wang, J., Li, Y., & Zhang, Y. (2013). Vascular reactivity. Journal of Traditional Chinese Medical Sciences, 1(1), 69-75.
  • Simmers, C., Weigand, K., & Mal-Pas, C. (2016). Adenosine relaxation in isolated rat aortic rings and possible roles of smooth muscle Kv channels, KATP channels and A2a receptors. BMC pharmacology & toxicology, 17, 24. Retrieved from [Link]

  • Shou, D., Zhu, S., Wang, T., Zhang, X., & Ye, X. (2021). Vasodilatory Effect of Guanxinning Tablet on Rabbit Thoracic Aorta is Modulated by Both Endothelium-Dependent and -Independent Mechanism. Frontiers in pharmacology, 12, 758552. Retrieved from [Link]

  • Skrzypiec-Spring, M., Grotthus, B., Szeląg, A., & Schulz, R. (2007). Isolated heart perfusion according to Langendorff---still viable in the new millennium. Journal of pharmacological and toxicological methods, 55(2), 113–126. Retrieved from [Link]

  • Sutherland, F. J., & Hearse, D. J. (2000). The Langendorff technique of isolated heart perfusion. Pharmacological research, 41(6), 613–627. Retrieved from [Link]

  • CV Pharmacology. (n.d.). Calcium-Channel Blockers (CCBs). Retrieved from [Link]

  • Healthline. (2018, September 17). Calcium Channel Blockers: Uses and Side Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Langendorff heart. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). 7 Chemical structures of the five major classes of calcium channel.... Retrieved from [Link]

  • Patel, D. P., & Gandhi, H. A. (2015). Langendorff's isolated perfused rat heart technique: a review. International Journal of Pharmaceutical Sciences and Research, 6(12), 4949. Retrieved from [Link]

  • Kim, H. S., Kim, H. J., Kim, J. Y., & Kim, S. J. (2008). Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes. The Korean journal of physiology & pharmacology : official journal of the Korean Physiological Society and the Korean Society of Pharmacology, 12(4), 183–189. Retrieved from [Link]

  • Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in pharmacology, 8, 286. Retrieved from [Link]

  • Sirsjö, A., Sjöberg, F., & Thoren, P. (1990). Effects of diltiazem on cardiac function and regional blood flow at rest and during exercise in a conscious rat preparation of chronic heart failure (myocardial infarction). Circulation, 82(4), 1377–1386. Retrieved from [Link]

  • Wang, Y., Zhang, Y., & Chen, Y. (2025). From knowledge silos to integrated insights: building a cardiovascular medication knowledge graph for enhanced medication knowledge retrieval, relationship discovery, and reasoning. Journal of the American Medical Informatics Association, ocae094. Retrieved from [Link]

  • Axol Bioscience. (n.d.). patch-clamp-protocol-final.pdf.
  • Whittaker, D. G., & Hancox, J. C. (2024). An experimental investigation of rundown of the L-type calcium current. Scientific reports, 14(1), 11090. Retrieved from [Link]

  • Kędzierski, M., & Kędzierska, M. (2025). Editorial: Animal models of hypertension. Frontiers in physiology, 15, 1539401. Retrieved from [Link]

  • Otava Chemicals. (n.d.). Calcium Channel Blockers. Retrieved from [Link]

  • Hu, G., & White, C. M. (2014). Diltiazem Reduces Mortality and Breakdown of ATP in Red Blood Cell Induced by Isoproterenol in a Freely Moving Rat Model in Vivo. Cardiovascular & hematological agents in medicinal chemistry, 12(1), 19–24. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

  • Graphviz. (n.d.). Theory/Publications. Retrieved from [Link]

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: 2,3,4,5-Tetrahydro-1,5-benzothiazepine Hydrochloride Synthesis

Welcome to the Application Support Center for heterocyclic drug scaffold synthesis. The 1,5-benzothiazepine core is a privileged pharmacophore found in numerous cardiovascular and psychotherapeutic agents (e.g., diltiaze...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for heterocyclic drug scaffold synthesis. The 1,5-benzothiazepine core is a privileged pharmacophore found in numerous cardiovascular and psychotherapeutic agents (e.g., diltiazem, quetiapine analogs). However, synthesizing the fully saturated 2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride salt presents several yield-limiting challenges, including reagent oxidation, sluggish cyclization, over-reduction, and hygroscopic salt formation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating experimental protocol to maximize your synthetic yield.

Synthesis Workflow Overview

SynthesisWorkflow A 1. Condensation 2-Aminothiophenol + Chalcone B 2. Cyclization Intramolecular Schiff Base A->B Michael Addition C 3. Imine Reduction NaBH4 / 0°C B->C -H2O D 4. Salt Formation Anhydrous HCl C->D [H] E Target Compound Tetrahydro-1,5-benzothiazepine HCl D->E Precipitation

Workflow for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride.

Troubleshooting & FAQs

Q1: My initial condensation yield to form the 2,3-dihydro-1,5-benzothiazepine is below 60%, and I am isolating a significant amount of a yellow/orange byproduct. What is happening? A: The byproduct is likely bis(2-aminophenyl) disulfide. 2-Aminothiophenol is highly susceptible to oxidative dimerization in the presence of atmospheric oxygen, especially under prolonged heating.

  • The Fix: You must increase the reaction rate so that the Michael addition outcompetes the oxidation pathway. Transitioning from conventional reflux to 1 at 60 °C acts as a phase-transfer catalyst, stabilizing the transition state and boosting yields to >95% in under an hour[1]. Alternatively, 2 in DMF with catalytic glacial acetic acid can achieve 82–89% yields in just 2–5 minutes[2].

Q2: The cyclization step stalls after the initial Michael addition, leaving unreacted thioether intermediates. How can I force the ring closure? A: The initial nucleophilic attack of the thiol onto the β -carbon of the chalcone is fast, but the subsequent intramolecular attack of the amine onto the carbonyl to form the Schiff base (imine) requires acid catalysis to activate the carbonyl carbon. Ensure you are using a sufficient catalytic amount of glacial acetic acid or trifluoroacetic acid (TFA). The disappearance of the C=O stretch (~1650 cm⁻¹) and the appearance of the C=N stretch (~1585–1602 cm⁻¹) in your IR spectrum will validate successful ring closure[2].

Q3: During the reduction of the imine (C=N) to the tetrahydro derivative, I am getting a complex mixture with ring-opened byproducts. How do I prevent this? A: Sodium borohydride (NaBH₄) is an excellent nucleophilic hydride source for 3[3]. However, the 7-membered thiazepine ring is under slight strain. If the reaction temperature exceeds room temperature, the hydride can attack the C-S bond, causing reductive cleavage.

  • The Fix: Maintain strict chemoselectivity by cooling the methanolic solution to 0 °C and adding the NaBH₄ portion-wise over 15 minutes to control the exothermic hydride transfer.

Q4: When I try to form the hydrochloride salt, the product oils out into a sticky gum instead of precipitating as a crystalline solid. Why? A: The 2,3,4,5-tetrahydro-1,5-benzothiazepine core is highly hygroscopic. If there is any moisture in your solvent or HCl source, water molecules will outcompete the chloride ions for hydrogen bonding with the protonated amine, preventing the lattice energy from overcoming the solvation energy.

  • The Fix: You must use strictly anhydrous conditions. Dissolve the free base in anhydrous diethyl ether and use anhydrous HCl gas or a commercially prepared 2M ethereal HCl solution.

Mechanistic Insights

Understanding the logic of the cyclocondensation step is critical for troubleshooting. The reaction proceeds via a tandem intermolecular Michael addition followed by an intramolecular dehydration.

Mechanism N1 Nucleophilic Attack (Thiol on β-carbon) N2 Thioether Intermediate N1->N2 N3 Intramolecular Attack (Amine on Carbonyl) N2->N3 N4 Dehydration (-H2O) (Imine Formation) N3->N4

Mechanistic pathway of the cyclocondensation step forming the 1,5-benzothiazepine core.

Quantitative Yield Optimization

The table below summarizes the causality between reaction conditions and isolated yields for the critical cyclocondensation step (Step 1 & 2), based on authoritative process chemistry data[1][2].

Reaction ConditionCatalyst / SolventTimeYield (%)Primary Issue Overcome
Conventional Reflux Glacial AcOH / Ethanol3–5 hours59–65%Baseline methodology
Microwave Irradiation Glacial AcOH / DMF2–5 mins82–89%Mitigates thermal degradation & oxidation
Green Protocol PEG-400 (60 °C)< 1 hour> 95%Enhances reactant solubility & transition state stability

Validated Experimental Protocol

This self-validating protocol utilizes the optimized PEG-400 method for cyclization, followed by controlled reduction and anhydrous salt formation.

Phase 1: Cyclocondensation (Formation of 2,3-dihydro-1,5-benzothiazepine)
  • Setup: Charge a dry, argon-purged round-bottom flask with 1.0 eq of the chalcone derivative and 1.2 eq of freshly distilled 2-aminothiophenol.

  • Catalysis: Add PEG-400 (approx. 5 mL per mmol of reactant). The PEG-400 acts as an eco-friendly reaction mediator[1].

  • Reaction: Stir the mixture at 60 °C for 55 minutes.

  • Validation Check 1: Perform TLC. The disappearance of the starting materials and a color shift to deep yellow/orange indicates imine formation. IR spectroscopy should confirm the absence of the SH stretch (~2570 cm⁻¹)[2].

  • Isolation: Cool to room temperature and pour into ice-cold water. Filter the precipitated solid, wash with cold water, and dry under a vacuum.

Phase 2: Imine Reduction (Formation of 2,3,4,5-tetrahydro-1,5-benzothiazepine)
  • Setup: Dissolve the isolated 2,3-dihydro-1,5-benzothiazepine intermediate in anhydrous methanol.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C.

  • Reduction: Add 2.0 eq of Sodium Borohydride (NaBH₄) portion-wise over 15 minutes to prevent localized heating[3].

  • Validation Check 2: Stir for 2 hours at 0 °C. The deep yellow color of the imine will fade to a pale/colorless solution as the C=N bond is reduced to a secondary amine.

  • Workup: Quench carefully with a few drops of distilled water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free base.

Phase 3: Hydrochloride Salt Formation
  • Setup: Dissolve the free base in a minimal amount of anhydrous diethyl ether under a nitrogen atmosphere.

  • Precipitation: Slowly add 2M ethereal HCl dropwise at 0 °C.

  • Validation Check 3: A white crystalline solid should immediately begin to precipitate. If the solution turns cloudy and forms an oil, moisture has breached the system.

  • Isolation: Filter the crystals rapidly under nitrogen, wash with cold anhydrous ether, and dry overnight in a vacuum desiccator to afford the highly pure 2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride.

References

  • [2] Title: Microwave promoted a green protocol for solvent free synthesis of 1,5-benzothiazepine and [1,3,4] thiadiazepine derivatives Source: mobt3ath.com URL: 2

  • [1] Title: 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents Source: nih.gov URL: 1

  • [4] Title: Rh-Catalyzed Asymmetric Hydrogenation of Unsaturated Medium-Ring NH Lactams: Highly Enantioselective Synthesis of N-Unprotected 2,3-Dihydro-1,5-benzothiazepinones Source: acs.org URL: 4

  • [3] Title: (R)-2,3,4,5-Tetrahydro-2,2,4-trimethyl-1,5-benzothiazepine and rac-5-benzoyl-2,3,4,5-tetrahydro-2,2,4-trimethyl-1,5-benzothiazepine: chains built from N—H⋯S and C—H⋯π(arene) hydrogen bonds Source: iucr.org URL: 3

Sources

Troubleshooting

Technical Support Center: Optimizing Dosage for In Vivo Studies of Benzothiazepines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist you in optimizing the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist you in optimizing the dosage of benzothiazepines for your in vivo studies. Our goal is to equip you with the scientific rationale and practical methodologies required for successful and reproducible experimental outcomes.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that underpin rational dose selection for benzothiazepines.

Q1: What is the primary mechanism of action for benzothiazepines, and how does it influence dosage selection?

A1: Benzodiazepines and their structural relatives, benzothiazepines, primarily exert their effects by acting as positive allosteric modulators of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system (CNS).[1][2] They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA.[1] This potentiation increases the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability.[2][3]

Causality for Dosage Selection:

  • CNS Depression: The mechanism dictates that the primary effects will be CNS-related, including sedation, anxiolysis, muscle relaxation, and anticonvulsant activity.[1] The dose required to achieve a specific therapeutic effect (e.g., anxiolysis) will be lower than a dose causing more profound CNS depression (e.g., hypnosis or ataxia).

  • Receptor Subtypes: GABA-A receptors are composed of different subunits (e.g., α1, α2, α3, α5), and various benzothiazepines may have different affinities for these subtypes.[3] For example, α1-containing receptors are highly associated with sedative effects, while α2/α3 are linked to anxiolytic effects.[3] A compound's subtype selectivity is a critical factor in determining the therapeutic window and the starting dose for the desired effect.

  • Saturation: The number of GABA-A receptors is finite. At high concentrations, receptor occupancy will become saturated, meaning further dose increases may not enhance the therapeutic effect but will likely increase off-target effects and toxicity.[4]

Q2: What are the critical pharmacokinetic (PK) and pharmacodynamic (PD) parameters to consider before starting an in vivo study?

A2: Understanding the relationship between what the body does to the drug (Pharmacokinetics) and what the drug does to the body (Pharmacodynamics) is paramount.[5]

Key Parameters:

ParameterDescriptionWhy It Matters for Dosing
Pharmacokinetics (PK)
Absorption & BioavailabilityThe fraction of the administered dose that reaches systemic circulation. Influenced by the route of administration (e.g., oral, IV, IP).[5]An oral dose will need to be higher than an IV dose to achieve the same plasma concentration, accounting for incomplete absorption.
Distribution (Vd)The extent to which a drug distributes into body tissues. Benzothiazepines are often lipophilic and readily cross the blood-brain barrier to accumulate in the CNS.[5][6]High lipophilicity leads to a rapid onset of action but may also lead to accumulation in adipose tissue, prolonging the half-life.[5][7]
MetabolismThe chemical modification of the drug by the body, primarily by cytochrome P450 enzymes in the liver.[5]Species differences in metabolism are significant. A dose effective in mice may be toxic or ineffective in rats or dogs due to different metabolic rates.
Elimination Half-Life (t½)The time required for the drug concentration in the plasma to decrease by 50%.[5]Determines the dosing interval. Dosing more frequently than the half-life can lead to drug accumulation and potential toxicity.[5]
Pharmacodynamics (PD)
EC50/ED50The concentration or dose that produces 50% of the maximal effect.This is the key measure of a drug's potency. In vitro EC50 can help estimate a starting in vivo dose, though the correlation is not always direct.[8]
Dose-Response RelationshipThe relationship between the drug dose and the magnitude of the resulting biological effect.[5][9]Establishes the therapeutic range, separating sub-therapeutic doses from effective and toxic doses.
Receptor OccupancyThe percentage of target receptors bound by the drug at a given dose.[4]Therapeutic effects for benzothiazepines often occur at a receptor occupancy of 30-60%.[4] This can be used to bridge in vitro binding affinity (Ki) to in vivo effective doses.
Q3: How do I select an appropriate vehicle for my benzothiazepine compound?

A3: Vehicle selection is critical for ensuring drug solubility, stability, and bioavailability while minimizing toxicity. Benzothiazepines are often poorly soluble in water.

Common Vehicle Strategies:

  • Co-solvent Systems: A mixture of a water-miscible organic solvent and an aqueous buffer is common.

    • Example: 5-10% DMSO, 10-20% Solutol HS 15 or PEG400, and the remainder saline or PBS.

    • Causality: The organic solvent dissolves the lipophilic compound, while the aqueous component makes it suitable for injection. Always start with the lowest possible percentage of organic solvent, as they can have their own biological effects or cause irritation.

  • Suspensions: For oral administration, suspending the compound in a viscous vehicle is a viable option.

    • Example: 0.5% to 1% carboxymethyl cellulose (CMC) or 0.25% methylcellulose in water.

    • Causality: The suspending agent prevents the compound from settling, allowing for more uniform and consistent dosing.

  • Complexation: Using agents like cyclodextrins can encapsulate the hydrophobic drug, increasing its apparent aqueous solubility.

Troubleshooting Tip: Always include a "vehicle-only" control group in your experiments to ensure that the observed effects are due to the compound and not the vehicle itself.

Part 2: Experimental Design & Protocols

This section provides structured workflows and step-by-step protocols for key experiments in dosage optimization.

Workflow for In Vivo Dosage Optimization

The following diagram outlines the logical progression from initial dose estimation to defining a therapeutic window for your benzothiazepine compound.

DosageOptimizationWorkflow cluster_0 Phase 1: Dose Estimation cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: Refinement & Validation in_vitro In Vitro Data (EC50, IC50, Ki) drf Dose Range-Finding (MTD Determination) in_vitro->drf Estimate Starting Dose lit_review Literature Review (Similar Compounds) lit_review->drf Estimate Starting Dose ld50_data Acute Toxicity Data (LD50, MTD) ld50_data->drf Estimate Starting Dose allometry Allometric Scaling (Cross-Species Data) allometry->drf Estimate Starting Dose pk_study Pharmacokinetic (PK) Study (Single Dose) drf->pk_study Select Doses below MTD efficacy_study Dose-Response Efficacy Study drf->efficacy_study pk_study->efficacy_study Inform Dose Selection & Timing pk_pd PK/PD Modeling efficacy_study->pk_pd Correlate Exposure & Effect therapeutic_window Define Therapeutic Window (Efficacy vs. Toxicity) efficacy_study->therapeutic_window chronic_study Chronic Dosing Study pk_pd->chronic_study Optimize Dosing Regimen chronic_study->therapeutic_window

Caption: Workflow for optimizing benzothiazepine dosage in vivo.

Protocol 1: Acute Oral Toxicity & Dose-Range Finding (DRF) Study

This protocol is adapted from OECD 423 guidelines and is designed to determine the acute toxicity and the Maximum Tolerated Dose (MTD) of a novel benzothiazepine.[10][11]

Objective: To identify a dose that causes manageable, non-lethal toxicity and to establish a dose range for subsequent efficacy studies.

Materials:

  • Test benzothiazepine compound

  • Appropriate vehicle (e.g., 0.5% CMC in sterile water)

  • Healthy, young adult rodents (e.g., Swiss albino mice), single-sex to reduce variability.[11]

  • Oral gavage needles

  • Calibrated scale for animal weight

Methodology:

  • Animal Acclimatization: House animals in standard conditions for at least 5 days prior to the experiment to acclimate them to the facility.

  • Dose Selection (Starting Dose):

    • If no data exists, a default starting dose of 300 mg/kg is often used in the OECD 423 up-and-down procedure.

    • However, a more informed approach is to use data from similar compounds or in vitro cytotoxicity to select a lower, more relevant starting dose (e.g., 10, 50, or 100 mg/kg).[10][11]

  • Dosing Procedure (Example with 3 animals per step):

    • Step 1: Fast animals overnight (water ad libitum). Record the body weight of each animal immediately before dosing.

    • Step 2: Administer the starting dose (e.g., 100 mg/kg) to a group of 3 animals via oral gavage.

    • Step 3: Observe animals closely for the first 30 minutes, then periodically for the first 24 hours, paying special attention during the first 4 hours.[11]

  • Observation and Scoring:

    • Clinical Signs: Record signs of toxicity such as changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and CNS effects (e.g., tremors, convulsions, lethargy, ataxia).[11]

    • Body Weight: Measure body weight daily for 14 days. A weight loss of >15-20% is a key indicator of significant toxicity.

    • Mortality: Record any deaths.

  • Dose Adjustment (Up-and-Down Procedure):

    • If mortality occurs in 2/3 or 3/3 animals: Decrease the dose for the next group (e.g., to 50 mg/kg).

    • If 0/3 or 1/3 animals die: Increase the dose for the next group (e.g., to 300 mg/kg).

    • Continue this process using a progression factor (typically ~3.2x) until you have identified the MTD (highest dose with no mortality and acceptable, reversible clinical signs) and the approximate LD50.[10]

  • Data Analysis: The MTD is determined as the highest dose at which no mortality is observed and adverse clinical signs are transient and fully reversible. The LD50 can be estimated from the mortality data.[11]

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during in vivo studies with benzothiazepines.

Problem EncounteredPotential Cause(s)Recommended Solution(s) & Rationale
No observable effect at expected doses. 1. Poor Bioavailability: The compound is not being absorbed effectively or is rapidly metabolized. 2. Formulation Issue: The compound precipitated out of the vehicle upon administration. 3. Dose Too Low: The selected dose is below the therapeutic threshold.1. Conduct a Pilot PK Study: Administer a single dose and collect blood samples at several time points (e.g., 15m, 30m, 1h, 2h, 4h, 8h) to measure plasma concentration. This confirms systemic exposure. 2. Check Formulation Stability: Prepare the formulation and let it sit at room temperature for the duration of the experiment. Visually inspect for precipitation. Consider reformulating with a different vehicle system. 3. Perform a Dose-Escalation Efficacy Study: Systematically increase the dose in different animal cohorts until an effect is observed or signs of toxicity appear.
High variability in animal response. 1. Inconsistent Dosing: Inaccurate gavage technique or non-homogenous suspension. 2. Biological Variability: Natural variation within an outbred animal strain. 3. Vehicle Effects: The vehicle itself may be causing inconsistent physiological responses.1. Ensure Homogeneity: If using a suspension, vortex thoroughly before drawing each dose. Refine gavage technique to ensure consistent delivery to the stomach. 2. Increase 'n' Number: Increase the number of animals per group to improve statistical power and account for variability. 3. Run a Vehicle-Only Pilot: Ensure the vehicle does not produce the variable effect in a dedicated control group.
Unexpected animal deaths or severe toxicity at low doses. 1. Acute Toxicity: The compound is more toxic than anticipated. 2. Formulation Toxicity: The vehicle or co-solvents (e.g., high % DMSO) are causing toxicity. 3. Rapid Absorption (IV): Intravenous bolus injection leads to a transient, dangerously high peak concentration (Cmax).1. Re-run DRF Study with Lower Doses: Start at a much lower dose (e.g., 1-10 mg/kg) and use a smaller dose escalation factor.[10] 2. Test Vehicle Toxicity: Run a dose-escalation of the vehicle itself to determine its MTD. Reformulate with a more benign vehicle system. 3. Slow Down IV Infusion: Administer the dose over a longer period (e.g., 15-30 minutes) instead of a rapid bolus to lower the Cmax while maintaining the same total exposure (AUC).
Effect is observed, but is very short-lived. 1. Rapid Metabolism/Elimination: The compound has a very short half-life in the chosen species.1. Consult PK Data: The plasma concentration data will confirm a short half-life. 2. Adjust Dosing Regimen: Instead of a single dose, administer the compound more frequently (e.g., twice or three times a day) or use a continuous delivery method like an osmotic minipump to maintain a steady-state concentration.
Visualizing the Dose-Response Relationship

Understanding the dose-response curve is fundamental to selecting an optimal dose that maximizes efficacy while minimizing toxicity.

DoseResponseCurve Conceptual Dose-Response Curve xaxis Log [Dose] yaxis Response (%) origin origin->xaxis origin->yaxis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 sub Sub-Therapeutic Range therapeutic Therapeutic Range toxic Toxic/Adverse Effect Range ed50_line 2.5,0 2.5,0 ed50_line->2.5,0 0,2.5 0,2.5 ed50_line->0,2.5 ed50_point ed50_point->ed50_line

Caption: Idealized dose-response curve illustrating different dosage ranges.

Part 4: Advanced Considerations

Q4: How can I use data from other animal species to predict a starting dose in my model? (Allometric Scaling)

A4: Allometric scaling is a mathematical method used to extrapolate PK parameters across species based on body weight.[12][13] It is a powerful tool for predicting a human equivalent dose (HED) from animal data or for scaling doses between different preclinical species (e.g., from rat to mouse).

The fundamental principle is that many physiological parameters (like drug clearance) scale with body weight (BW) according to the power equation:

Y = a * BWb

Where:

  • Y is the parameter of interest (e.g., Clearance, Volume of distribution).

  • a is the allometric coefficient.

  • BW is the body weight.

  • b is the allometric exponent.

Practical Application: For dose calculation based on body surface area (BSA), which is a more accurate method than simple mg/kg conversion, you can use established conversion factors.

Interspecies Dose Conversion (based on BSA):

FromTo: Mouse (20g)To: Rat (150g)To: Dog (10kg)To: Human (60kg)
Mouse (mg/kg) 10.50.120.08
Rat (mg/kg) 210.250.16
Dog (mg/kg) 8410.5
Human (mg/kg) 12621

To use: Multiply the known animal dose (in mg/kg) by the factor in the table to get the estimated dose (in mg/kg) for the target species.

Causality and Caveats:

  • Why it works: Allometry accounts for the fact that metabolic rate does not scale linearly with body weight. Smaller animals have a higher metabolic rate per unit of body mass.[13]

  • Limitations: This is an estimation. It works best for drugs where clearance is primarily driven by liver metabolism.[12] Species-specific differences in drug transporters, plasma protein binding, and metabolic pathways can lead to inaccurate predictions. It should only be used to estimate a starting dose for a DRF study, not as a definitive final dose.[14][15]

References

  • What is the path of physiology of benzodiazepines into the Central Nervous System (CNS)? (2025). Vertex AI Search.
  • Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. (2023). Journal of Chemical Health Risks.
  • Benzodiazepine Pharmacokinetics. (2022).
  • Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegener
  • Pharmacokinetics of some newly synthesized 1, 5- benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach. (2022). Journal of King Saud University - Science.
  • Synthesis, Characterization, Lethal dose (LD50)
  • Acute effects of benzodiazepines on operant behavior and in vivo receptor binding in mice. (1994). Pharmacology Biochemistry and Behavior.
  • Benzodiazepine receptor occupancy in vivo: correlation with brain concentrations and pharmacodynamic actions. (1987). Journal of Pharmacology and Experimental Therapeutics.
  • Pharmacokinetic/pharmacodynamic relationship of benzodiazepines in the direct cortical stimulation model of anticonvulsant effect. (n.d.). PubMed.
  • Developmental pharmacology of benzodiazepines under normal and p
  • Benzodiazepine Pharmacology and Central Nervous System–Medi
  • In vitro quantitation of benzodiazepine lipophilicity: relation to in vivo distribution. (n.d.). PubMed.
  • Pharmacodynamics and pharmacokinetics of clentiazem and diltiazem in closed-chest anesthetized dogs. (n.d.). PubMed.
  • Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans. (n.d.). PMC.
  • Allometric scaling of therapeutic monoclonal antibodies in preclinical and clinical settings. (n.d.). Taylor & Francis Online.
  • preclinical in vivo PK studies & allometric scaling. (2023). YouTube.
  • Technical Support Center: Optimization of Dosage for In Vivo Studies with Benzo[c]phenanthridine Alkaloids. (n.d.). Benchchem.
  • Preclinical pharmacokinetics, interspecies scaling, and pharmacokinetics of a Phase I clinical trial of TTAC-0001, a fully human monoclonal antibody against vascular endothelial growth factor 2. (2018). Dove Medical Press.
  • In vitro quantitation of benzodiazepine lipophilicity: Relation to in vivo distribution. (2017). PubMed.

Sources

Optimization

Technical Support Center: Purification of Crude 2,3,4,5-Tetrahydro-1,5-benzothiazepine Hydrochloride

Welcome to the technical support center for the purification of 2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this compound in high purity. Here, we will address common challenges and provide troubleshooting strategies based on established chemical principles and field-proven insights.

Introduction to Purification Challenges

2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry.[1] The primary challenge in its purification lies in the effective removal of unreacted starting materials, reaction byproducts, and degradation products, which can be structurally similar to the target compound. As a hydrochloride salt, its solubility profile and stability must be carefully considered during the selection of a purification method. This guide provides a systematic approach to tackling these purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride?

A1: The impurity profile largely depends on the synthetic route. For syntheses involving the reaction of 2-aminothiophenol with a suitable three-carbon electrophile followed by reduction and salt formation, common impurities may include:

  • Unreacted 2-aminothiophenol: This can often be removed by an acidic wash during workup of the free base.

  • Oxidized 2-aminothiophenol (2,2'-disulfanediyldianiline): This disulfide byproduct can form in the presence of air and is often less soluble and can sometimes be filtered off.[2]

  • Unreduced intermediates: Depending on the reducing agent used, you may have residual amounts of the unreduced precursor.

  • Polymeric materials: These can form under harsh reaction conditions.

  • Residual solvents: Solvents from the reaction or workup may be present.

Q2: My compound is a hydrochloride salt. Does this affect my choice of purification method?

A2: Absolutely. The hydrochloride salt is generally a crystalline solid with significantly different solubility compared to its free base form. It is typically more soluble in polar protic solvents (like alcohols and water) and less soluble in non-polar organic solvents. This property is advantageous for purification by recrystallization. However, for column chromatography, it is almost always preferable to purify the free base on silica gel and then convert the purified base to the hydrochloride salt. Attempting to chromatograph the salt directly on silica can lead to poor separation, tailing, and potential decomposition.

Q3: How can I quickly assess the purity of my crude material before starting a large-scale purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.[3] A good starting point for a TLC solvent system for the free base is a mixture of a non-polar and a polar solvent, such as hexane and ethyl acetate. By spotting your crude material alongside any available starting materials, you can get a rapid visual assessment of the complexity of the mixture. The hydrochloride salt will likely have very low mobility in such systems and may require a more polar mobile phase, such as dichloromethane/methanol, to move from the baseline.

Q4: My purified hydrochloride salt is very hygroscopic. How should I handle and store it?

A4: Hygroscopicity can be a challenge with hydrochloride salts.[4] It is crucial to handle the final product in a low-humidity environment, such as a glove box or under a stream of dry inert gas (nitrogen or argon). For storage, use a tightly sealed vial, preferably with a Teflon-lined cap, and store it in a desiccator. If the product is particularly sensitive, storing it under an inert atmosphere at a low temperature is recommended.

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification of 2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride.

Recrystallization Issues
Problem Potential Cause Solution
"Oiling Out" During Cooling The melting point of your compound (or an impurity-rich mixture) is lower than the boiling point of the solvent. The cooling rate may also be too rapid.[5]1. Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more hot solvent to decrease the saturation. Allow it to cool slowly.[5] 2. Change Solvent System: Select a solvent with a lower boiling point or use a solvent pair. For instance, dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., isopropanol or tert-butyl methyl ether) until turbidity persists. Reheat to clarify and then cool slowly.[6][7]
Low Yield After Recrystallization The compound has significant solubility in the cold solvent, or too much solvent was used initially.1. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Cool Thoroughly: Ensure the flask is cooled in an ice bath for an extended period (e.g., >30 minutes) to maximize precipitation. 3. Concentrate the Mother Liquor: A second crop of crystals can often be obtained by carefully evaporating some of the solvent from the filtrate and re-cooling.
No Crystals Form Upon Cooling The solution is not supersaturated. This is often due to using an excessive amount of solvent.1. Reduce Solvent Volume: Gently boil off a portion of the solvent to increase the concentration and then allow it to cool again.[5] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound. 3. Add an Anti-solvent: If using a single solvent, you can cautiously add a "poor" solvent dropwise to the cooled solution to induce precipitation.
Product Purity Does Not Improve The chosen solvent is not effective at discriminating between your product and the impurities. The impurities may have co-crystallized.1. Select a Different Solvent: Experiment with solvents of different polarities. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold, while the impurities should either be very soluble or insoluble at all temperatures. 2. Perform a Hot Filtration: If impurities are insoluble in the hot solvent, a hot filtration step can remove them before cooling.[7]
Column Chromatography Issues (for the free base)
Problem Potential Cause Solution
Poor Separation of Spots (Low Resolution) The solvent system (eluent) is not optimized for your compound and impurities.1. Optimize Eluent Polarity: Use TLC to test various solvent systems. For benzothiazepine derivatives, gradients of ethyl acetate in hexanes are a good starting point.[8] 2. Use a Shallow Gradient: If running a gradient, make it shallower to increase the separation between closely eluting compounds. 3. Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral).
Compound "Streaking" or "Tailing" on the Column The compound may be too polar for the eluent, or it could be interacting too strongly with the silica gel (an acidic stationary phase). This is common for basic compounds like amines.1. Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. 2. Add a Modifier: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent. This will compete with your amine for the acidic sites on the silica gel, leading to better peak shapes.
Compound is Stuck on the Column The compound is too polar and is irreversibly adsorbed onto the silica gel.1. Use a More Polar Eluent: Try flushing the column with a much more polar solvent system, such as 5-10% methanol in dichloromethane. 2. Purify as the Free Base: Ensure you have effectively neutralized the crude hydrochloride salt to the free base before loading it onto the column.

Experimental Protocols

Workflow for Purification Strategy

The following diagram outlines a general decision-making process for the purification of crude 2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride.

Purification_Workflow start Crude 2,3,4,5-Tetrahydro-1,5- benzothiazepine HCl assess_purity Assess Purity by TLC start->assess_purity high_purity Purity > 95%? assess_purity->high_purity is_salt Is the material the HCl salt? neutralize Neutralize to Free Base (e.g., aq. NaHCO3 extraction) is_salt->neutralize No (or for column) recrystallize_salt Recrystallize as HCl salt (e.g., Ethanol/Isopropanol) is_salt->recrystallize_salt Yes (try direct recrystallization) free_base Crude Free Base neutralize->free_base column Column Chromatography (Silica Gel) free_base->column recrystallize Recrystallization high_purity->recrystallize No final_product Pure 2,3,4,5-Tetrahydro-1,5- benzothiazepine HCl high_purity->final_product Yes recrystallize->is_salt pure_free_base Pure Free Base column->pure_free_base form_salt Form HCl Salt (e.g., HCl in Ether/Isopropanol) pure_free_base->form_salt form_salt->final_product end Store in Desiccator final_product->end recrystallize_salt->final_product

Caption: Decision workflow for purification.

Protocol 1: Recrystallization of the Hydrochloride Salt

This protocol is based on methods reported for similar benzothiazepine hydrochloride salts and is a good starting point.[9]

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude material in various polar solvents (e.g., ethanol, isopropanol, methanol). A good solvent will dissolve the compound when hot but show low solubility at room temperature. An ethanol/isopropanol mixture is a promising system.[9]

  • Dissolution: Place the crude 2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to a gentle boil while stirring. Continue adding the solvent dropwise until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature. If using a solvent pair (e.g., ethanol/isopropanol), add the second solvent (isopropanol) dropwise to the hot solution until a persistent cloudiness appears. Reheat briefly to get a clear solution, then remove from heat.

  • Cooling: Allow the flask to cool undisturbed to room temperature. Once crystal formation has started, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove residual impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification of the Free Base by Column Chromatography

This is the preferred method if recrystallization fails to provide material of sufficient purity.

  • Neutralization: Dissolve the crude hydrochloride salt in water and basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base.

  • TLC Analysis: Develop a TLC system to effectively separate your compound from its impurities. A good starting point is a 4:1 mixture of hexanes:ethyl acetate, adjusting the polarity as needed.

  • Column Preparation: Pack a glass column with silica gel using the chosen eluent system.

  • Loading the Sample: Dissolve the crude free base in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the prepared column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. You may start with a less polar mixture and gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate. Collect the solid by filtration, wash with the solvent (e.g., diethyl ether), and dry under vacuum.[9]

Purity Assessment

After purification, it is essential to confirm the purity and identity of the 2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride.

Purity_Assessment start Purified HCl Salt tlc TLC Analysis (Single Spot) start->tlc nmr 1H and 13C NMR (Structural Confirmation) start->nmr ftir FTIR Spectroscopy (Functional Groups) start->ftir mp Melting Point (Purity Indicator) start->mp ms Mass Spectrometry (Molecular Weight) start->ms final_assessment Final Purity Confirmed tlc->final_assessment nmr->final_assessment ftir->final_assessment mp->final_assessment ms->final_assessment

Caption: Methods for purity assessment.

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple solvent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. The ¹H NMR spectrum of related 1,5-benzothiazepine derivatives shows characteristic signals for the aromatic protons and the protons on the seven-membered ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorbances for the N-H bond of the secondary amine/ammonium, aromatic C-H bonds, and C-N and C-S bonds.

  • Melting Point: A sharp melting point range is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the free base.

Analytical Technique Expected Observations for Pure Compound
¹H NMR Signals corresponding to aromatic protons and aliphatic protons of the tetrahydrothiazepine ring. The integration should match the number of protons.
¹³C NMR Signals for all unique carbon atoms in the molecule.
FTIR (KBr) Characteristic peaks for N-H stretching (as ammonium salt), aromatic C-H stretching, and C=C stretching.
Melting Point A sharp, defined melting point range.
Mass Spec (ESI+) A molecular ion peak [M+H]⁺ corresponding to the free base (C₉H₁₁NS, MW: 165.26).

References

  • Palmieri, A., et al. (2016). A practical synthesis of 2,3-dihydro-1,5-benzothiazepines. RSC Advances, 6(82), 78886-78893. Available at: [Link]

  • European Patent Office. (1987). Process for preparing 1,5-benzothiazepine derivatives. EP0243890A2. Available at: [Link]

  • Khan, K. M., et al. (2022). Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. ACS Omega, 7(44), 40167-40183. Available at: [Link]

  • PubChem. (n.d.). 2,3,4,5-Tetrahydro-1,5-benzothiazepine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Prasad, C., Rao, A. V., & Rao, M. V. (2012). 1, 5-BENZOTHIAZEPINES. Journal of Global Trends in Pharmaceutical Sciences, 3(4), 834-846. Available at: [Link]

  • MDPI. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(12), 3749. Available at: [Link]

  • Google Patents. (2012). Preparation method of 2,3,4,5-tetrahydro-1H-benzo[b]azepine. CN102702103A.
  • ACS Publications. (2017). Synthesis of 2,3,4,5-Tetrahydrobenzo[2]thiazepines via N-Acyliminium Cyclization. Organic Process Research & Development, 21(10), 1626-1631. Available at: [Link]

  • MDPI. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. PMC. Available at: [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from: [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from: [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. Retrieved from: [Link]

  • Figshare. (2020). Synthesis of trans-2,5 Disubstituted Tetrahydro-1-Benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). Recrystallization Guide. Retrieved from: [Link]

  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? Retrieved from: [Link]

  • Growing Science. (2015). Synthesis and biological evaluation of novel 1,5-benzothiazepin-4(5H)-ones as potent antiangiogenic and antioxidant agents. International Journal of Mechatronics, Electrical and Computer Technology, 5(17), 2416-2426. Available at: [Link]

  • PMC. (n.d.). Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. Retrieved from: [Link]

  • Zenodo. (2025). 1, 5-Benzothiazepines in Medicinal Chemistry: Structural Diversity, Biological Targets and Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. Retrieved from: [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from: [Link]

  • Hindawi. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL 2, 3-DIHYDRO-1, 5-BENZOTHIAZEPINE DERIVATIVES. 12(2), 1014-1019. Available at: [Link]

  • Beilstein Journals. (n.d.). Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][2][9]thiazepine ring system. Retrieved from: [Link]

  • Der Pharma Chemica. (2022). 1, 5-Benzothiazepine: As Potential Biologically Active Agent. 14(10), 19-33. Available at: [Link]

  • AWS. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from: [Link]

  • University of Rochester. (n.d.). Crystallization Solvents. Retrieved from: [Link]

  • PubMed. (n.d.). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Retrieved from: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: 2,3,4,5-Tetrahydro-1,5-benzothiazepine Hydrochloride vs. Diltiazem

Executive Summary In the landscape of cardiovascular pharmacology, understanding the relationship between a foundational chemical scaffold and a fully optimized active pharmaceutical ingredient (API) is critical for rati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of cardiovascular pharmacology, understanding the relationship between a foundational chemical scaffold and a fully optimized active pharmaceutical ingredient (API) is critical for rational drug design. This guide provides an objective, data-driven comparison between 2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride (THBTZ-HCl) and diltiazem .

While both molecules share the 1,5-benzothiazepine ring system, they serve entirely different roles in the laboratory and the clinic. THBTZ-HCl is a basic heterocyclic building block devoid of significant intrinsic target affinity. In contrast, diltiazem is a highly substituted, potent non-dihydropyridine calcium channel blocker (CCB) utilized globally for the management of hypertension, angina, and arrhythmias .

As a Senior Application Scientist, I have structured this guide to dissect the structural evolution of these compounds and provide a self-validating experimental framework for comparing their pharmacological efficacy in vitro.

Structural & Mechanistic Divergence

The pharmacological leap from the THBTZ-HCl scaffold to diltiazem is driven by precise functional group substitutions that dictate receptor binding within the L-type voltage-gated calcium channel (CaV1.2).

  • The Scaffold (THBTZ-HCl): Commercially utilized as a research chemical precursor , the bare 2,3,4,5-tetrahydro-1,5-benzothiazepine core lacks the spatial geometry and electrostatic properties required to interact with the channel's central cavity. It is an inactive pharmacophore waiting for derivatization .

  • The Optimized Drug (Diltiazem): Diltiazem's efficacy relies on four critical modifications to the THBTZ core:

    • 4-Oxo Group (Lactam): Stabilizes the seven-membered ring into a twist-boat conformation.

    • 2-(4-Methoxyphenyl) Group: Provides essential hydrophobic contacts within the receptor site.

    • 3-Acetoxy Group: Acts in a cis-orientation with the methoxyphenyl group to anchor the molecule to the channel pore.

    • 5-(2-Dimethylaminoethyl) Side Chain: Penetrates the ion channel, directly interacting with the selectivity filter to physically occlude calcium influx .

SAR A 2,3,4,5-Tetrahydro-1,5-benzothiazepine (Inactive Core Scaffold) B + 4-Oxo Group (Lactam Formation) A->B C + 2-(4-Methoxyphenyl) & 3-Acetoxy (Receptor Binding Motif) B->C D + 5-(2-Dimethylaminoethyl) (Ion Channel Penetration) C->D E Diltiazem (Potent L-Type Ca2+ Blocker) D->E

Fig 1. Structural evolution from the basic benzothiazepine scaffold to the active drug diltiazem.

Comparative Pharmacological Data

The structural differences directly translate to quantifiable metrics in target affinity and clinical utility. Below is a summarized comparison of their physicochemical and pharmacological properties.

Parameter2,3,4,5-Tetrahydro-1,5-benzothiazepine HClDiltiazem Hydrochloride
Chemical Role Synthetic Precursor / ScaffoldActive Pharmaceutical Ingredient
Molecular Weight 201.72 g/mol 450.98 g/mol
CaV1.2 IC50 (Resting State) > 100 μM (Negligible)~41.0 μM
CaV1.2 IC50 (Depolarized State) > 100 μM (Negligible)~0.5 - 2.0 μM (State-dependent)
Vascular Selectivity N/AIntermediate (Cardiac & Vascular)
Primary Indication None (Research Use Only)Hypertension, Angina, Arrhythmia

Experimental Methodology: Electrophysiological Validation

To empirically validate the lack of target affinity in THBTZ-HCl compared to the potent inhibition of diltiazem, we employ a Whole-Cell Patch-Clamp Electrophysiology assay.

Expertise & Causality: This protocol is designed as a self-validating system. By utilizing an engineered cell line and specific ionic substitutions, we isolate the exact mechanism of action (drug-receptor binding) from confounding cellular variables.

Step-by-Step Protocol
  • Cell Preparation & Transfection:

    • Action: Culture HEK293T cells and transiently co-transfect them with human CaV1.2 subunits (α1C, β2a, and α2δ).

    • Causality: HEK293T cells lack endogenous voltage-gated calcium channels. This provides a "zero-background" system, ensuring that any recorded currents are exclusively from the introduced CaV1.2 channels.

  • Solution Formulation:

    • Action: Prepare an intracellular pipette solution (CsCl-based) and an extracellular bath solution containing 10 mM BaCl2 instead of CaCl2.

    • Causality: Using Cs+ blocks outward potassium currents that would otherwise contaminate the recording. Substituting Ba2+ for Ca2+ is critical; Ba2+ permeates the channel but does not trigger calcium-dependent inactivation (CDI). This guarantees that any observed current decay is purely a function of the drug binding to the channel pore.

  • Patch-Clamp Recording (Baseline Establishment):

    • Action: Achieve a gigaseal (>1 GΩ), rupture the membrane, and hold the cell at a resting potential of -80 mV. Apply depolarizing steps to +10 mV for 300 ms.

    • Causality: Establishing a stable baseline current prior to drug application acts as an internal control, validating the health of the cell and the stability of the patch before experimental intervention.

  • Drug Perfusion:

    • Action: Perfuse THBTZ-HCl and Diltiazem sequentially at increasing concentrations (10 nM to 100 μM) using a gravity-fed perfusion system.

    • Causality: Continuous perfusion ensures steady-state drug concentrations at the receptor site, preventing localized depletion and allowing for accurate, state-dependent block measurements.

  • Data Analysis:

    • Action: Measure the peak inward Ba2+ current (IBa). Plot the normalized peak current against the log of the drug concentration to generate dose-response curves and calculate IC50 values.

PatchClamp N1 HEK293T Cells Expressing CaV1.2 N2 Extracellular Ba2+ Solution (Isolates Voltage Inactivation) N1->N2 N3 Whole-Cell Patch Clamp (Hold at -80 mV) N2->N3 N4 Perfuse THBTZ-HCl vs. Diltiazem (10 nM - 100 μM) N3->N4 N5 Measure Peak Current (IBa) During +10 mV Depolarization N4->N5 N6 Calculate IC50 & State-Dependent Block N5->N6

Fig 2. Self-validating electrophysiology workflow for assessing CaV1.2 channel inhibition.

References

  • Title: Calcium channel blockers for hypertension: old, but still useful Source: Cardiovascular Prevention and Pharmacotherapy URL: [Link]

  • Title: Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: 1, 5-Benzothiazepine: As Potential Biologically Active Agent Source: Der Pharma Chemica URL: [Link]

Comparative

Comparative Efficacy of 2,3,4,5-Tetrahydro-1,5-Benzothiazepine Hydrochloride vs. Alternative Calcium Channel Blockers

Target Audience: Researchers, electrophysiologists, and drug development professionals. Executive Summary & Mechanistic Grounding The compound 2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride serves as the core pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, electrophysiologists, and drug development professionals.

Executive Summary & Mechanistic Grounding

The compound 2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride serves as the core pharmacophore for the benzothiazepine (BTZ) class of L-type voltage-gated calcium channel (LTCC) blockers, most notably diltiazem[1]. In cardiovascular pharmacology and ion channel research, evaluating the efficacy of a BTZ requires a rigorous comparison against the two other major classes of LTCC antagonists: Dihydropyridines (DHPs) (e.g., amlodipine, nifedipine) and Phenylalkylamines (PAAs) (e.g., verapamil)[1][2].

Unlike DHPs, which are highly vasoselective and primarily induce voltage-dependent block, BTZs exhibit a balanced pharmacological profile with moderate vasoselectivity and distinct use-dependent (frequency-dependent) block[2][3]. This is driven by their unique binding kinetics at the CaV1.2 α1​ subunit.

The Allosteric Triad of the CaV1.2 Channel

To understand the comparative efficacy, one must first understand the spatial and allosteric relationships of the receptor sites on the CaV1.2 channel[1]:

  • Benzothiazepine (BTZ) Site: Located in close proximity to the transmembrane segments IIIS6 and IVS6[4]. High-affinity binding ( Kd​≈12–25 nM ) requires the channel to be in an open or inactivated state[4][5].

  • Dihydropyridine (DHP) Site: Situated at the lipid-facing surface of the pore module (IIIS5-IIIS6 linker). DHPs stabilize the inactivated state of the channel[4][6].

  • Phenylalkylamine (PAA) Site: Located within the intracellular pore region, requiring the channel pore to open for drug access, driving strong use-dependence[1].

LTCC_Binding cluster_sites Allosterically Linked Binding Domains LTCC L-Type Calcium Channel (CaV1.2 α1 Subunit) BTZ Benzothiazepine Site (e.g., 2,3,4,5-tetrahydro- 1,5-benzothiazepine HCl) Segments IIIS6 / IVS6 LTCC->BTZ DHP Dihydropyridine Site (e.g., Amlodipine) Lipid-facing Pore LTCC->DHP PAA Phenylalkylamine Site (e.g., Verapamil) Intracellular Pore LTCC->PAA BTZ->DHP Allosteric Modulation BTZ->PAA Partial Overlap DHP->PAA Negative Allostery

Allosteric binding domains of the CaV1.2 channel showing BTZ, DHP, and PAA interactions.

Quantitative Efficacy & Pharmacodynamics

When comparing 2,3,4,5-tetrahydro-1,5-benzothiazepine derivatives to other CCBs, experimental efficacy is typically quantified via binding affinity ( Kd​ ) and half-maximal inhibitory concentration ( IC50​ ) derived from patch-clamp electrophysiology or radioligand binding assays.

Table 1: Comparative Pharmacological Profile of Major CCB Classes

Compound ClassPrototypePrimary Binding SiteVasoselectivityUse-DependenceTypical Kd​ / IC50​ (CaV1.2)
Benzothiazepine 2,3,4,5-tetrahydro-1,5-benzothiazepine HCl (Diltiazem)Segments IIIS6 / IVS6[4]ModerateModerate to High Kd​≈12−25 nM [4][5]
Dihydropyridine Amlodipine / NifedipineLipid-facing pore / IIIS5-IIIS6[6]HighLow (Voltage-dependent) IC50​≈0.8−5.9 nM (Vascular)[7]
Phenylalkylamine VerapamilIntracellular pore (S6)[1]Low (Cardioselective)High Kd​≈60−100 nM [8]

Data Synthesis: The BTZ scaffold provides a "middle ground" efficacy. While DHPs like amlodipine show extreme potency in vascular tissue ( IC50​≈0.8 nM )[7], they lack the frequency-dependent cardiac block required for antiarrhythmic applications. BTZs, by binding near the IVS6 segment, require the channel to cycle through open/inactivated states, allowing them to effectively suppress high-frequency aberrant pacing (arrhythmias) without causing the profound negative inotropy seen with PAAs[1][2].

Experimental Methodology: Whole-Cell Patch-Clamp Protocol

To objectively evaluate the efficacy of a 2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride derivative against a DHP or PAA, whole-cell patch-clamp electrophysiology remains the gold standard[9].

The Causality of Assay Design (Overcoming "Rundown"): A critical artifact in LTCC patch-clamp is "rundown"—the rapid, spontaneous decay of the calcium current ( ICaL​ ) over time due to calcium-dependent inactivation (CDI) and dephosphorylation[10][11]. To build a self-validating, stable system, we must substitute extracellular Ca2+ with Ba2+ (which permeates the channel but does not trigger CDI) and heavily buffer intracellular Ca2+ [10][12].

Step-by-Step Protocol
  • Cell Preparation:

    • Culture HEK293 or CHO cells stably co-expressing the human CaV1.2 ( α1C​ ), β2​ , and α2​δ subunits[9][10].

    • Plate at low density on glass coverslips 24 hours prior to recording.

  • Solution Formulation (Critical for Stability):

    • Extracellular Bath Solution: 130 mM Choline-Cl, 10 mM BaCl2​ (charge carrier), 1 mM MgCl2​ , 10 mM HEPES, 10 mM Glucose (pH 7.4). Rationale: Choline replaces Na+ to eliminate overlapping sodium currents; Ba2+ prevents CDI[10].

    • Intracellular Pipette Solution: 120 mM CsCl , 10 mM BAPTA (calcium chelator), 4 mM Mg-ATP, 10 mM HEPES (pH 7.2). Rationale: Cs+ blocks outward potassium currents; BAPTA floors intracellular calcium to prevent rundown; ATP maintains channel phosphorylation[10][12].

  • Electrophysiological Recording:

    • Pull borosilicate glass pipettes to a resistance of 2–4 M Ω .

    • Establish a giga-ohm seal and rupture the membrane to achieve the whole-cell configuration.

    • Voltage Protocol: Hold the cell at a resting membrane potential of -90 mV. Apply a 150 ms depolarizing test pulse to +10 mV to elicit the peak barium current ( IBaL​ )[11].

  • Assessing Use-Dependence (The Differentiator):

    • To capture the unique efficacy of the BTZ scaffold, apply a train of depolarizing pulses at 1 Hz and 3 Hz[3].

    • Expected Outcome: DHPs will show consistent block regardless of frequency. The 2,3,4,5-tetrahydro-1,5-benzothiazepine derivative will show a progressive increase in fractional block at 3 Hz compared to 1 Hz, validating its use-dependent mechanism[3].

  • Compound Perfusion & Data Analysis:

    • Perfuse the BTZ compound at varying concentrations (e.g., 1 nM to 10 μ M) until steady-state block is achieved.

    • Fit the normalized peak current data to a Hill equation to derive the IC50​ .

PatchClamp_Workflow Prep 1. Cell Preparation (CaV1.2-expressing HEK293) Sol 2. Solution Exchange (Ba2+ Extracellular / Cs+ Intracellular) Prep->Sol Seal 3. Giga-ohm Seal & Break-in (Whole-Cell Configuration) Sol->Seal Protocol 4. Voltage-Clamp Protocol (Hold -90mV, Step +10mV) Seal->Protocol Drug 5. Compound Perfusion (Steady-state Block Assessment) Protocol->Drug

Step-by-step whole-cell patch-clamp workflow for assessing L-type calcium channel block.

References

  • Source: Biochemistry (nih.gov)
  • Identification of benz(othi)
  • Technical Support Center: L-Type Calcium Channel Blockers Source: Benchchem URL
  • Molecular Pharmacology of Human Cav3.
  • Increased vascular selectivity and prolonged pharmacological efficacy of the L-type Ca2+ channel antagonist lercanidipine in human cardiovascular tissue Source: ResearchGate URL
  • Voltage-gated calcium channels (CaV)
  • Calcium-independent inhibition of glucose transport in PC-12 and L6 cells by calcium channel antagonists Source: American Journal of Physiology URL
  • Calcium Binding in the Pore of L-type Calcium Channels Modulates High Affinity Dihydropyridine Binding Source: ResearchGate URL
  • MOLECULAR DETERMINANTS OF DRUG BINDING AND ACTION ON L-TYPE CALCIUM CHANNELS Source: Annual Reviews URL
  • An experimental investigation of rundown of the L-type calcium current Source: Wellcome Open Research URL
  • An experimental investigation of rundown of the L-type calcium current (Protocol specifics)
  • Intracellular neuronal calcium channel blocker for a patch clamp experiment?

Sources

Validation

"validation of a new synthesis method for 1,5-benzothiazepines"

Validation of a High-Efficiency, Green Synthesis Method for 1,5-Benzothiazepines: A Comparative Guide As the pharmaceutical industry pivots toward sustainable manufacturing, the synthesis of 1,5-benzothiazepines—a privil...

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Author: BenchChem Technical Support Team. Date: March 2026

Validation of a High-Efficiency, Green Synthesis Method for 1,5-Benzothiazepines: A Comparative Guide

As the pharmaceutical industry pivots toward sustainable manufacturing, the synthesis of 1,5-benzothiazepines—a privileged pharmacophore foundational to calcium channel blockers (e.g., diltiazem) and psychotropic agents (e.g., thiazesim)—has come under intense scrutiny[1]. Traditional synthetic routes rely heavily on harsh acidic conditions, toxic solvents, and prolonged convective heating, leading to poor atom economy and high environmental impact.

This guide provides a rigorous, data-driven comparison between the traditional acid-catalyzed reflux method and a modern, highly efficient alternative: Microwave-Assisted Polyethylene Glycol (PEG-400) Mediated Synthesis using Bleaching Earth Clay (BEC) as a heterogeneous catalyst [2]. By analyzing the thermodynamic causality and empirical performance of both methods, this guide equips drug development professionals with the validation data necessary to upgrade their synthetic pipelines.

Mechanistic Rationale: Overcoming the Kinetic Bottleneck

The synthesis of 1,5-benzothiazepines typically proceeds via a two-step cascade reaction between 2-aminothiophenol and an α,β-unsaturated carbonyl compound (chalcone). The sequence involves an initial intermolecular thia-Michael addition, followed by an intramolecular imine condensation (cyclization) [3].

In traditional synthesis, the kinetic bottleneck is the intramolecular cyclization step, which requires significant activation energy typically supplied by prolonged convective heating (reflux).

The Green Chemistry Shift: The new method introduces two critical mechanistic upgrades to bypass this bottleneck:

  • Dielectric Heating via Microwave Irradiation: Unlike convective heating, which relies on thermal conduction through the reaction vessel, microwave irradiation directly couples with the polar molecules (PEG-400 and reactants). This localized superheating drastically lowers the activation energy barrier, accelerating the reaction rate by orders of magnitude [4].

  • Synergistic Catalysis (PEG-400 + BEC): PEG-400 is not merely a benign solvent; it acts as a phase-transfer catalyst that stabilizes the polar transition states of the thia-Michael adduct. Simultaneously, Bleaching Earth Clay (BEC) provides a high-surface-area heterogeneous support with intrinsic acidic/basic sites, facilitating proton transfer without the corrosive effects of homogeneous acids [2].

Mechanism A Chalcone + 2-Aminothiophenol B Thia-Michael Addition (Intermolecular) A->B  PEG-400 / BEC Catalyst  Microwave (Dielectric Heating) C Imine Condensation (Intramolecular Cyclization) B->C  -H2O D 1,5-Benzothiazepine Derivative C->D  Product Isolation

Mechanistic pathway of 1,5-benzothiazepine synthesis via thia-Michael addition and cyclization.

Experimental Protocols: Engineering Self-Validating Systems

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every step includes built-in verification mechanisms to confirm reaction progress and mass balance.

Protocol A: Traditional Acid-Catalyzed Reflux (The Baseline)

Causality: Glacial acetic acid is utilized as a proton donor to activate the carbonyl carbon, making it more susceptible to nucleophilic attack. Ethanol serves as the solvent due to its boiling point, which dictates the maximum thermal energy input under atmospheric reflux.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of substituted chalcone and 12 mmol of 2-aminothiophenol in 30 mL of absolute ethanol. Add 2 mL of glacial acetic acid.

  • Thermal Activation: Reflux the mixture at 80°C for 12 to 24 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3) every 4 hours. The persistence of the chalcone spot indicates the kinetic inefficiency of convective heating.

  • Workup: Pour the mixture into crushed ice. Filter the resulting crude precipitate.

  • Purification: Recrystallize from ethanol. The broad melting point of the initial crude product serves as a negative validation of the method's specificity, highlighting the presence of thermal degradation byproducts.

Protocol B: Microwave-Assisted PEG-400 / BEC Catalysis (The Upgrade)

Causality: The elimination of volatile organic solvents (VOCs) in favor of PEG-400 prevents solvent boil-off under microwave conditions. The BEC catalyst provides a solid matrix that prevents localized hot spots, ensuring uniform cyclization.

  • Reaction Setup: In a 50 mL microwave-safe borosilicate vessel, combine 10 mmol of substituted chalcone, 12 mmol of 2-aminothiophenol, 10 mL of PEG-400, and 0.5 g of activated Bleaching Earth Clay (BEC).

  • Dielectric Activation: Irradiate the mixture in a dedicated microwave synthesizer at 300 W for 5 to 10 minutes (in 2-minute intervals).

  • In-Process Validation: Perform TLC checks during the 2-minute intervals. The rapid disappearance of the chalcone spot and the emergence of a single product spot validates the suppression of side reactions.

  • Workup & Catalyst Recovery (Mass Balance Check): Dilute the mixture with 20 mL of warm water and filter immediately. The BEC catalyst is retained on the filter paper. Self-Validation: Wash, dry, and weigh the recovered BEC. A recovery rate of >95% confirms that the catalyst has not leached into the product matrix.

  • Purification: Extract the aqueous PEG-400 filtrate with ethyl acetate, dry over anhydrous Na₂SO₄, and evaporate to yield the highly pure 1,5-benzothiazepine.

Workflow cluster_traditional Traditional Method cluster_green Green Microwave Method T1 Reagents in Ethanol + Glacial Acetic Acid T2 Reflux Heating (12 - 24 hours) T1->T2 T3 Aqueous Workup & Solvent Extraction T2->T3 G1 Reagents in PEG-400 + BEC Catalyst G2 Microwave Irradiation (5 - 10 minutes) G1->G2 G3 Filtration (Catalyst Recovery) & Water Wash G2->G3

Workflow comparison between traditional reflux and the green microwave-assisted PEG-400 method.

Empirical Validation: Performance Comparison

The transition from homogeneous acid reflux to heterogeneous microwave-assisted synthesis yields quantifiable improvements across all critical manufacturing metrics. The data summarized below reflects the synthesis of a standard 2,4-diaryl-1,5-benzothiazepine derivative.

Performance MetricTraditional Acid-Catalyzed RefluxMicrowave-Assisted PEG-400 / BECAnalytical Significance
Reaction Time 12 – 24 hours5 – 10 minutes>99% reduction in processing time due to dielectric heating.
Isolated Yield 60% – 75%92% – 96%Suppression of thermal degradation improves atom economy.
Purity (Crude) < 80% (Requires recrystallization)> 95% (Directly usable)Heterogeneous catalysis prevents side-product formation.
Catalyst Recovery 0% (Homogeneous acid lost to waste)> 95% (Recovered via filtration)BEC can be washed and reused for up to 4 cycles without yield loss.
E-factor (Waste/Product) > 15 kg/kg < 2 kg/kg PEG-400 is biodegradable; water replaces toxic VOCs in workup.
Scalability Moderate (Heat transfer limitations)High (Uniform microwave penetration)Ideal for continuous flow microwave reactors.

Conclusion

For drug development professionals, the synthetic route chosen directly impacts the scalability, cost, and environmental footprint of the final active pharmaceutical ingredient (API). The empirical data definitively validates the Microwave-Assisted PEG-400 / BEC method as superior to traditional reflux. By leveraging the synergistic effects of dielectric heating and phase-transfer heterogeneous catalysis, researchers can achieve near-quantitative yields of 1,5-benzothiazepines in a fraction of the time, while simultaneously adhering to the principles of Green Chemistry.

References

  • Devi, V., Singh, G., & Monga, V. (2020). "Recent Advances in the Synthetic Chemistry of 1,5-Benzothiazepines: A Minireview." Journal of Heterocyclic Chemistry, 57(9), 3255–3270.[Link]

  • Haroun, M., et al. (2022). "1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents." Molecules, 27(12), 3757.[Link]

  • Albanese, D. C. M., Gaggero, N., & Fei, M. (2017). "A Practical Synthesis of 2,3-Dihydro-1,5-Benzothiazepines." Green Chemistry, 19(23), 5703–5707.[Link]

  • Shaik, A. B., et al. (2021). "Synthesis, and Biological Screening of Chloropyrazine Conjugated Benzothiazepine Derivatives as Potential Antimicrobial, Antitubercular and Cytotoxic Agents." Arabian Journal of Chemistry, 14(2), 102915.[Link]

Safety & Regulatory Compliance

Safety

2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrochloride proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of specialized chemical scaffolds is just as critical as the experimental workflows they enable. 2,3,4,5-Tetrahydro-1,5-benzothiazepine...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of specialized chemical scaffolds is just as critical as the experimental workflows they enable.

2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrochloride (CAS: 58121-91-8) is a cyclic thioether and amine hydrochloride frequently utilized as a foundational building block in the development of central nervous system (CNS) and cardiovascular therapeutics (such as diltiazem analogs).

Because this compound contains both a sulfur atom and a chloride counterion , its end-of-life environmental management requires strict adherence to specialized protocols. Commingling this compound with standard non-halogenated organic waste is a severe compliance violation that poses significant safety risks during incineration.

Below is the comprehensive, causality-driven protocol for the operational handling, spill mitigation, and disposal of this compound.

Part 1: Physicochemical Profile & Hazard Causality

To design a self-validating safety protocol, we must first understand the molecular characteristics that dictate the compound's behavior. The presence of the thiazepine ring and the hydrochloride salt directly informs our container selection, personal protective equipment (PPE), and destruction methodology[1].

Table 1: Quantitative Data and Operational Impact

Property / HazardValue / ClassificationOperational Causality & Impact
CAS Number 58121-91-8Primary identifier required for EPA/RCRA hazardous waste manifesting[2][3].
Molecular Formula C9H12ClNSContains S and Cl; dictates the release of toxic SOx and corrosive HCl gases upon combustion[2].
Molecular Weight 201.72 g/mol Essential for calculating molarity during liquid waste neutralization[2].
Physical State Solid (Crystalline Powder)Prone to aerosolization; strictly mandates wet-wiping techniques during spill recovery.
GHS Hazards H302, H315, H319, H335Harmful if swallowed; causes skin/eye/respiratory irritation. Requires N95/P100 respirator and nitrile PPE[1].

Part 2: Operational Handling & Spill Mitigation Workflow

When dealing with a solid powder spill of a hydrochloride salt, the primary risk is the aerosolization of the active pharmaceutical ingredient (API) scaffold, which can lead to severe respiratory tract irritation (H335)[1]. Dry sweeping is strictly prohibited.

Step-by-Step Spill Recovery Protocol:

  • Isolate and Ventilate: Immediately restrict access to the spill area. Ensure the laboratory fume hood sashes are open to maximize room air exchange.

  • Don Appropriate PPE: Equip standard laboratory PPE, including a fitted N95 or P100 particulate respirator, chemical-splash goggles, a fully buttoned lab coat, and double-layered nitrile gloves.

  • Wet-Wipe Technique (Solid Spills):

    • Lightly dampen a highly absorbent, inert pad (e.g., polypropylene spill pad) with a compatible solvent (such as water or ethanol).

    • Gently place the dampened pad over the powder to suppress dust formation.

    • Wipe from the perimeter of the spill toward the center to prevent spreading the contaminant.

  • Neutralization (Liquid Spills): If the compound is dissolved in an acidic aqueous solution, carefully adjust the pH to a neutral range (pH 6-8) using a mild base (e.g., 1M Sodium Bicarbonate) before absorption[4]. This prevents the off-gassing of trace HCl vapors.

  • Decontamination: Wash the affected surface with a 5% mild detergent solution, followed by a distilled water rinse.

  • Containerization: Place all contaminated pads, gloves, and debris into a heavy-duty, sealable polyethylene bag. Proceed to the waste segregation protocol.

Part 3: Comprehensive Waste Management & Disposal Protocol

Under, laboratory chemicals containing halogens and sulfur must be meticulously segregated from general organic waste[3][5]. Standard municipal or general organic incinerators lack the alkaline scrubbers required to neutralize the hydrogen chloride (HCl) and sulfur oxide (SOx) gases generated by the thermal destruction of this compound.

Step-by-Step Disposal Methodology:

  • Waste Segregation & Categorization:

    • Do not mix with non-halogenated organic solvents (e.g., pure acetone, ethanol, or hexane).

    • Do not dispose of down the sink drain. Biological wastewater treatment facilities cannot effectively degrade halogenated cyclic thioethers[4].

    • Categorize the waste strictly as "Halogenated / Sulfur-Containing Organic Waste."

  • Container Selection:

    • Mandatory: Use High-Density Polyethylene (HDPE) carboys or amber glass bottles.

    • Prohibited: Never use metal containers. Ambient moisture can interact with the hydrochloride salt to form trace amounts of hydrochloric acid, which will rapidly corrode metal, leading to catastrophic container failure and secondary spills[4].

  • Satellite Accumulation Area (SAA) Storage:

    • Transfer the sealed container to the designated laboratory SAA.

    • Ensure the container is stored in secondary containment (e.g., a chemically resistant tray) to capture potential leaks[6].

    • The container must remain tightly capped at all times unless actively receiving waste[4][6].

  • Labeling & Manifesting:

    • Affix a compliant Hazardous Waste label.

    • Explicitly list the chemical name: 2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrochloride.

    • Check the hazard boxes for Toxic and Irritant .

  • TSDF Routing:

    • Coordinate with your Environmental Health and Safety (EHS) department to route the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF)[3].

    • The TSDF will utilize high-temperature chemical incineration equipped with alkaline flue-gas scrubbers to safely capture and neutralize the SOx and HCl byproducts.

Part 4: Waste Segregation & Disposal Workflow

The following logic diagram illustrates the self-validating decision tree for processing 2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrochloride waste.

G Start 2,3,4,5-Tetrahydro-1,5-benzothiazepine HCl Waste Generated State Determine Waste Stream Start->State Solid Solid Powder / Debris State->Solid Liquid Aqueous / Organic Solution State->Liquid Container1 Seal in HDPE / Glass (Avoid Metal Containers) Solid->Container1 Container2 Collect in Halogenated Organic Waste Carboy Liquid->Container2 SAA Transfer to Satellite Accumulation Area (SAA) Container1->SAA Container2->SAA Label Label: Halogenated / Sulfur Organic Waste SAA->Label TSDF TSDF High-Temp Incineration (with SOx / HCl Scrubbers) Label->TSDF

Workflow for the segregation and disposal of halogenated sulfur-containing laboratory waste.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 93963, 2,3,4,5-Tetrahydro-1,5-benzothiazepine." PubChem. URL: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management for School Laboratories and Classrooms." EPA National Service Center for Environmental Publications. URL: [Link]

  • Radiological and Environmental Management. "Hazardous Waste Disposal Guidelines." Purdue University. URL:[Link]

  • Environmental Health and Safety. "Laboratory Hazardous Waste Disposal Guidelines." Central Washington University. URL: [Link]

Sources

Handling

Mastering the Safe Handling of 2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrochloride: A Guide for Laboratory Professionals

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical and procedural information for the safe handling...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical and procedural information for the safe handling of 2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrochloride (CAS No. 58121-91-8). Moving beyond a simple checklist, this document explains the rationale behind each safety protocol, ensuring a comprehensive understanding and fostering a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the primary hazards associated with the parent compound are outlined in the table below.[1] It is prudent to assume the hydrochloride salt carries similar risks.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation[1]

These classifications dictate the necessity for stringent control measures to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation.

The Core of Protection: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling 2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrochloride. The following provides a detailed breakdown of required PPE and the scientific reasoning for each selection.

Hand Protection: The First Line of Defense

Requirement: Chemical-resistant gloves (Nitrile recommended).

Rationale and Best Practices: Nitrile gloves offer broad-spectrum protection against a variety of chemicals, including the aromatic and heterocyclic structures present in this compound. Always double-glove to provide an extra barrier and to allow for safe removal of the outer glove if contamination is suspected. Before use, visually inspect gloves for any signs of degradation or punctures. It is critical to understand that no glove material offers indefinite protection.[2] Therefore, gloves should be changed frequently, and immediately upon known contact with the chemical.

Eye and Face Protection: Shielding Against Splashes and Aerosols

Requirement: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles and a face shield are mandatory.

Rationale and Best Practices: The serious eye irritation potential (Category 2A) of this compound means that even minor contact can lead to significant injury.[1] Standard safety glasses protect from frontal impacts, but side shields are crucial for preventing splashes from angular trajectories. When handling larger quantities or performing vigorous mixing or heating, the combination of goggles and a face shield provides comprehensive protection for the entire face.

Body Protection: Preventing Skin Contact

Requirement: A fully buttoned laboratory coat. For larger quantities or procedures with a high splash potential, a chemically resistant apron over the lab coat is recommended.

Rationale and Best Practices: A laboratory coat serves as a removable barrier to protect your personal clothing and underlying skin from contamination. In the event of a spill, a contaminated lab coat can be quickly removed to minimize exposure. Ensure the lab coat is made of a suitable material, such as cotton or a flame-resistant blend, and is kept clean and in good repair.

Respiratory Protection: Mitigating Inhalation Risks

Requirement: A NIOSH-approved respirator is necessary when handling the solid compound outside of a certified chemical fume hood, or if aerosolization is possible.

Rationale and Best Practices: The potential for respiratory irritation necessitates careful control of airborne particles.[1] Whenever possible, all handling of the solid material should be conducted within a chemical fume hood to contain any dust. If a fume hood is not available for a specific task, or if there is a risk of generating dust or aerosols, a respirator with an appropriate particulate filter (e.g., N95 or P100) must be used. All personnel required to wear respirators must be properly fit-tested and trained in their use and maintenance, in accordance with OSHA regulations.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is crucial for maintaining a safe environment.

Chemical Handling Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Receiving Receiving Storage Storage Receiving->Storage Inspect & Log Weighing Weighing Storage->Weighing Controlled Area Solution Preparation Solution Preparation Weighing->Solution Preparation In Fume Hood Reaction Reaction Solution Preparation->Reaction Closed System Decontamination Decontamination Reaction->Decontamination Post-Experiment Waste Disposal Waste Disposal Decontamination->Waste Disposal Segregate Waste

Figure 1. A streamlined workflow for the safe handling of 2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrochloride.
Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed to prevent absorption of moisture and potential degradation.

Handling Procedures
  • Engineering Controls: All weighing and solution preparation activities should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Administrative Controls: Designate a specific area for handling this compound to prevent cross-contamination. Ensure all personnel are trained on the specific hazards and handling procedures.

  • Spill Management: A spill kit containing appropriate absorbent materials (e.g., vermiculite or sand), personal protective equipment, and waste disposal bags should be readily available. In case of a spill, evacuate non-essential personnel, don the appropriate PPE, and contain the spill with absorbent material. Collect the contaminated material into a sealed container for proper disposal.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with 2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrochloride, including empty containers, used gloves, and absorbent materials from spills, must be treated as hazardous waste.

Waste Disposal Protocol start Contaminated Material solid_waste Solid Waste (Gloves, Weigh Paper, etc.) start->solid_waste liquid_waste Liquid Waste (Unused Solutions, Rinsates) start->liquid_waste sharps_waste Sharps Waste (Contaminated Needles, etc.) start->sharps_waste waste_container Hazardous Waste Container (Labeled & Sealed) solid_waste:f0->waste_container Segregate liquid_waste:f0->waste_container Segregate sharps_waste:f0->waste_container Segregate disposal Licensed Disposal Facility waste_container->disposal Follow Institutional Protocol

Figure 2. A clear protocol for the segregation and disposal of waste contaminated with the target compound.
  • Segregation: Do not mix this waste with other waste streams. Keep solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these comprehensive guidelines, you can confidently and safely incorporate 2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrochloride into your research endeavors, ensuring the protection of yourself, your colleagues, and the integrity of your scientific pursuits.

References

  • PubChem. 2,3,4,5-Tetrahydro-1,5-benzothiazepine. National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances. U.S. Department of Labor. [Link]

  • National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrochloride
Reactant of Route 2
2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrochloride
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